Nivocasan
Description
Structure
3D Structure
Properties
CAS No. |
908253-63-4 |
|---|---|
Molecular Formula |
C21H22FN3O5 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(5R)-N-[(2S,3S)-2-(fluoromethyl)-2-hydroxy-5-oxooxolan-3-yl]-3-isoquinolin-1-yl-5-propan-2-yl-4H-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C21H22FN3O5/c1-12(2)20(19(27)24-16-9-17(26)29-21(16,28)11-22)10-15(25-30-20)18-14-6-4-3-5-13(14)7-8-23-18/h3-8,12,16,28H,9-11H2,1-2H3,(H,24,27)/t16-,20+,21+/m0/s1 |
InChI Key |
VYFGDLGHHBUDTQ-ZLGUVYLKSA-N |
SMILES |
CC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O |
Isomeric SMILES |
CC(C)[C@]1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)N[C@H]4CC(=O)O[C@@]4(CF)O |
Canonical SMILES |
CC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O |
Appearance |
white solid powder |
Other CAS No. |
908253-63-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS 9450; GS-9450; GS9450; LB 84451; LB-84451; LB84451; Nivocasan |
Origin of Product |
United States |
Foundational & Exploratory
Nivocasan's Mechanism of Action in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nivocasan (also known as GS-9450) is a potent, irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in conditions where apoptosis plays a significant pathological role, such as liver diseases.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of apoptosis, with a focus on its interaction with the intrinsic apoptotic pathway. While specific quantitative data from preclinical studies on this compound are not extensively available in the public domain, this document synthesizes the known information and provides representative experimental protocols and data to guide research and development efforts.
This compound primarily functions by covalently binding to the active site of caspases, thereby preventing their catalytic activity.[1] Its targets include the initiator caspases of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, as well as the inflammatory caspase-1.[1][2] By inhibiting these key apical caspases, this compound effectively blocks the downstream cascade of executioner caspases (e.g., caspase-3), which are responsible for the proteolytic events that lead to the characteristic morphological and biochemical hallmarks of apoptosis.
Core Mechanism: Inhibition of the Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical cell death signaling cascade that is activated by a wide range of cellular stresses, including DNA damage, growth factor withdrawal, and cytotoxic agents. A key event in this pathway is the activation of caspase-9 within a large protein complex known as the apoptosome. This compound's mechanism of action in this pathway is centered on the direct and irreversible inhibition of activated caspase-9.
Signaling Pathway
As depicted in Figure 1, cellular stress leads to the activation of pro-apoptotic Bcl-2 family proteins Bax and Bak, which in turn induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, triggering its oligomerization and the recruitment of pro-caspase-9 to form the apoptosome. Within this complex, pro-caspase-9 is activated through proximity-induced dimerization and proteolytic cleavage. Activated caspase-9 then proceeds to activate downstream executioner caspases, such as caspase-3, leading to the dismantling of the cell. This compound intervenes at a critical juncture by irreversibly binding to and inhibiting the catalytic activity of activated caspase-9, thereby halting the apoptotic cascade.
Quantitative Data on this compound's Activity
| Target Caspase | Inhibition Constant (Ki/kinact) | IC50 | Assay Conditions | Reference |
| Caspase-9 | Data not available | Data not available | Recombinant human caspase-9, fluorogenic substrate | N/A |
| Caspase-8 | Data not available | Data not available | Recombinant human caspase-8, fluorogenic substrate | N/A |
| Caspase-1 | Data not available | Data not available | Recombinant human caspase-1, fluorogenic substrate | N/A |
| Caspase-3 | Data not available | Data not available | Recombinant human caspase-3, fluorogenic substrate | N/A |
Table 1: Template for Quantitative Data on this compound's Caspase Inhibition
Similarly, quantitative data on the effects of this compound on apoptosis induction in cell-based assays are not publicly available. The following table illustrates how such data would be structured.
| Cell Line | Treatment | Apoptosis (%) | Assay Method | Reference |
| HepG2 (Hepatocellular Carcinoma) | This compound (10 µM) | Data not available | Annexin V/PI Staining | N/A |
| Primary Human Hepatocytes | This compound (10 µM) | Data not available | TUNEL Assay | N/A |
Table 2: Template for Quantitative Data on this compound-Induced Apoptosis
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments relevant to characterizing the mechanism of action of a caspase inhibitor like this compound.
Caspase-9 Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of purified, recombinant caspase-9.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant active human caspase-9 in assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of the fluorogenic caspase-9 substrate Ac-LEHD-AFC (7-amino-4-trifluoromethylcoumarin) in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of each this compound dilution or vehicle control to respective wells.
-
Add 10 µL of the caspase-9 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 30 µL of the Ac-LEHD-AFC substrate solution to all wells.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., HepG2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations based on their fluorescence to distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound is an irreversible pan-caspase inhibitor that demonstrates its anti-apoptotic effects by targeting key initiator caspases, including caspase-9 in the intrinsic pathway. While detailed quantitative data on its inhibitory potency and cellular efficacy are not widely published, the established role of its targets provides a clear framework for its mechanism of action. The experimental protocols provided in this guide offer a robust starting point for researchers seeking to further elucidate the pharmacological properties of this compound and similar caspase inhibitors. Future research should focus on generating comprehensive quantitative data to fully characterize the therapeutic potential of this compound.
References
Therapeutic Potential of Nivocasan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nivocasan (also known as GS-9450) is a novel, irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in liver diseases. As a modulator of apoptosis, this compound targets key enzymes in the inflammatory and apoptotic pathways, specifically caspases-1, -8, and -9. Preclinical studies in animal models of liver fibrosis and apoptosis demonstrated hepatoprotective effects. Subsequently, this compound advanced to Phase I and II clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) and chronic hepatitis C virus (HCV) infection. Despite showing some positive preliminary results, such as the reduction of alanine (B10760859) aminotransferase (ALT) levels in patients with NASH, the clinical development of this compound was ultimately discontinued. This decision was made following a Phase II trial in HCV patients which was halted due to significant laboratory abnormalities and adverse events.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical and clinical findings, and the reasons for its discontinuation, to inform future research in the field of caspase inhibition.
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. Dysregulation of apoptosis is implicated in the pathogenesis of a wide range of diseases, including liver disorders. Caspases, a family of cysteine proteases, are central executioners of the apoptotic cascade. Their activation can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Given their critical role in apoptosis and inflammation, caspases have emerged as attractive therapeutic targets.
This compound (GS-9450) is an irreversible pan-caspase inhibitor designed to block the activity of multiple caspases, thereby mitigating apoptosis-driven tissue damage.[2] Specifically, it has been reported to inhibit caspases-1, -8, and -9.[2][3] This broad-spectrum inhibition allows this compound to potentially interfere with both the intrinsic and extrinsic apoptotic pathways, as well as inflammation mediated by caspase-1.
Mechanism of Action
This compound exerts its therapeutic effect by irreversibly binding to the active site of specific caspases, thereby preventing the cleavage of their downstream substrates. The primary targets of this compound are:
-
Caspase-1: A key mediator of inflammation through its role in the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.
-
Caspase-8: An initiator caspase in the extrinsic apoptotic pathway, activated by death receptors such as Fas and TNFR.
-
Caspase-9: An initiator caspase in the intrinsic apoptotic pathway, activated by the release of cytochrome c from the mitochondria.
By inhibiting these initiator caspases, this compound effectively blocks the downstream activation of executioner caspases (e.g., caspase-3), which are responsible for the morphological and biochemical hallmarks of apoptosis.
Signaling Pathways
Quantitative Data
| Target | Inhibition Metric (IC50/Ki) | Reference |
| Caspase-1 | Not Available | - |
| Caspase-8 | Not Available | - |
| Caspase-9 | Not Available | - |
Preclinical and Clinical Studies
Preclinical Evaluation
This compound demonstrated hepatoprotective activity in animal models of liver fibrosis and apoptosis.[4][5] These preclinical findings provided the rationale for its advancement into clinical trials for liver diseases.
Clinical Trials
This compound was evaluated in Phase I and Phase II clinical trials for non-alcoholic steatohepatitis (NASH) and chronic hepatitis C virus (HCV) infection.
-
NASH: In a Phase II study involving patients with NASH, treatment with this compound resulted in lower alanine aminotransferase (ALT) values, suggesting a reduction in liver inflammation.[2]
-
HCV: In a study with chronic HCV-infected patients, low doses of this compound led to a decrease in the expression of activated caspase-3 and -8 on peripheral T-cells.[6][7]
However, a larger, 6-month Phase II study in subjects with chronic hepatitis C was terminated.[1][2]
Discontinuation of Development
The development of this compound was halted during a Phase II clinical trial for patients with chronic hepatitis C. The decision to terminate the trial was based on reports of "significant laboratory abnormalities and adverse events" in a number of study participants.[1] This raised safety concerns that ultimately led to the discontinuation of the compound's clinical development.
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific preclinical and clinical studies of this compound are not publicly available. However, this section outlines the general methodologies for key experiments relevant to the evaluation of a caspase inhibitor like this compound.
In Vitro Caspase Activity Assay (General Protocol)
This protocol describes a general method for measuring caspase activity using a fluorogenic substrate.
Objective: To determine the inhibitory effect of a compound on caspase activity.
Materials:
-
Recombinant human caspases (e.g., caspase-1, -8, -9)
-
Caspase-specific fluorogenic substrate (e.g., Ac-YVAD-AMC for caspase-1, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Test compound (this compound)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in assay buffer to the desired concentrations.
-
In a 96-well plate, add the recombinant caspase enzyme to each well.
-
Add the diluted test compound or vehicle control to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Add the caspase-specific fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TUNEL Assay for Apoptosis Detection (General Protocol)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Objective: To quantify apoptotic cells in tissue sections or cell cultures treated with a test compound.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections or cultured cells on slides
-
Proteinase K
-
TdT reaction buffer
-
Terminal deoxynucleotidyl transferase (TdT)
-
Biotinylated dUTP
-
Streptavidin-HRP
-
DAB substrate
-
Counterstain (e.g., hematoxylin)
-
Microscope
Procedure:
-
Deparaffinize and rehydrate tissue sections. For cultured cells, fix and permeabilize.
-
Incubate with Proteinase K to retrieve antigenic sites.
-
Incubate the samples with the TdT reaction mixture containing TdT and biotinylated dUTP at 37°C. This allows TdT to label the 3'-OH ends of fragmented DNA.
-
Stop the reaction and wash the samples.
-
Incubate with streptavidin-HRP, which binds to the biotinylated dUTP.
-
Add DAB substrate to visualize the HRP activity, resulting in a brown precipitate in apoptotic cells.
-
Counterstain with a nuclear stain like hematoxylin.
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion
This compound is an irreversible pan-caspase inhibitor that showed initial promise as a therapeutic agent for liver diseases by targeting apoptosis and inflammation. Preclinical data supported its hepatoprotective effects, and early clinical trials demonstrated its ability to reduce markers of liver damage. However, the emergence of significant adverse events in a Phase II trial led to the discontinuation of its development.
The case of this compound highlights the challenges associated with the development of caspase inhibitors. While the therapeutic rationale remains strong, issues of safety and potential off-target effects are critical hurdles to overcome. The lack of publicly available quantitative data on this compound's inhibitory potency limits a full understanding of its pharmacological profile. Nevertheless, the information gathered on this compound provides valuable insights for the design and development of future generations of caspase inhibitors with improved safety and efficacy profiles. Further research into more selective or targeted caspase inhibitors may yet unlock the therapeutic potential of modulating apoptosis in liver diseases and other conditions.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. medkoo.com [medkoo.com]
- 6. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nivocasan (GS-9450): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nivocasan (GS-9450), formerly known as LB-84451, is an irreversible pan-caspase inhibitor investigated for its therapeutic potential in liver diseases. Initially developed by LG Life Sciences and later by Gilead Sciences, this compound's journey provides valuable insights into the complexities of targeting apoptosis and inflammation in chronic liver conditions. This technical guide details the discovery, mechanism of action, preclinical and clinical development of this compound, presenting key data in structured tables and visualizing relevant pathways and workflows. While showing promise in early clinical studies for non-alcoholic steatohepatitis (NASH), its development was ultimately halted due to safety concerns, specifically drug-induced liver injury observed in a trial for chronic hepatitis C virus (HCV) infection.
Introduction
Hepatocyte apoptosis and inflammation are central to the pathogenesis and progression of various chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and chronic hepatitis C virus (HCV) infection. Caspases, a family of cysteine proteases, are key mediators of these processes. This has positioned them as attractive therapeutic targets. This compound (GS-9450) emerged as a potent, orally bioavailable, irreversible inhibitor of multiple caspases, with the aim of mitigating liver injury and fibrosis by blocking apoptotic and inflammatory pathways.
Discovery and Preclinical Development
Origin
This compound was first identified as LB-84451 by LG Life Sciences. The early development focused on its potential as a hepatoprotective agent. Subsequently, Gilead Sciences acquired the compound, renaming it GS-9450, and advanced it into clinical trials for liver diseases.
Mechanism of Action
This compound is a pan-caspase inhibitor, demonstrating irreversible inhibition of key caspases involved in both apoptosis and inflammation. Its primary targets include caspase-1, caspase-8, and caspase-9.[1]
-
Caspase-1: A key component of the inflammasome, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. Inhibition of caspase-1 is intended to reduce inflammation.
-
Caspase-8: The primary initiator caspase in the extrinsic apoptosis pathway, activated by death receptors such as Fas and TNFR1.
-
Caspase-9: The initiator caspase in the intrinsic (mitochondrial) apoptosis pathway.
By inhibiting these caspases, this compound was designed to block major pathways leading to hepatocyte death and inflammation.
Preclinical Pharmacology
This compound demonstrated hepatoprotective effects in various preclinical animal models of liver fibrosis and apoptosis.[2][3] While specific quantitative data from these studies are not extensively published, the positive outcomes provided the rationale for advancing into clinical trials. Commonly used animal models for liver fibrosis where a compound like this compound would be tested include:
-
Chemically-induced liver fibrosis: Models using hepatotoxins like carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA).[4][5]
-
Bile duct ligation (BDL): A surgical model that induces cholestatic liver injury and fibrosis.[6][7]
-
Dietary models of NASH: Rodent models on high-fat, methionine- and choline-deficient, or high-fructose diets to mimic human NASH.
Quantitative Inhibition Data
Specific IC50 values for this compound against individual caspases are not publicly available in the reviewed literature. The compound is consistently referred to as a pan-caspase inhibitor.
Table 1: this compound (GS-9450) Target Profile
| Target | Role | Inhibition by this compound | IC50 |
| Caspase-1 | Inflammation (IL-1β, IL-18 processing) | Irreversible | Data not available |
| Caspase-8 | Extrinsic Apoptosis Initiator | Irreversible | Data not available |
| Caspase-9 | Intrinsic Apoptosis Initiator | Irreversible | Data not available |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways targeted by this compound.
References
- 1. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Animal and Organoid Models of Liver Fibrosis [frontiersin.org]
- 5. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Animal models for the study of liver fibrosis: new insights from knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Nivocasan (GS-9450): A Technical Whitepaper on a Pan-Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nivocasan (also known as GS-9450 and LB-84451) is an irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in liver diseases. By targeting key mediators of apoptosis and inflammation, this compound has demonstrated hepatoprotective effects in preclinical models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of its preclinical and clinical findings, detailed experimental methodologies for relevant assays, and a discussion of its signaling pathway interactions. While the development of this compound was discontinued, the data gathered provides valuable insights into the role of caspases in disease and the therapeutic potential of their inhibition.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. Dysregulation of caspase activity is implicated in the pathophysiology of numerous diseases, including liver pathologies such as non-alcoholic steatohepatitis (NASH) and hepatitis C virus (HCV) infection, where excessive hepatocyte apoptosis contributes to inflammation and fibrosis.
This compound is a novel, irreversible pan-caspase inhibitor designed to mitigate the detrimental effects of excessive caspase activation. It has shown promise in preclinical animal models of fibrosis and apoptosis, leading to its evaluation in clinical trials for liver diseases.
Mechanism of Action
This compound functions as an irreversible inhibitor of multiple caspases, with specific activity against initiator and effector caspases. It has been reported to irreversibly arrest the activity of caspase-1 and inhibit caspase-8 and caspase-9. By inhibiting these key caspases, this compound blocks the downstream signaling cascades that lead to apoptosis and inflammation.
-
Inhibition of Initiator Caspases (Caspase-8 and -9): By targeting caspase-8 and -9, this compound can block both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis at their origin.
-
Inhibition of Inflammatory Caspases (Caspase-1): Inhibition of caspase-1 by this compound prevents the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, thereby reducing the inflammatory response.
Quantitative Data
Table 1: Known Caspase Targets of this compound (GS-9450)
| Caspase Target | Inhibition Type |
| Caspase-1 | Irreversible |
| Caspase-8 | Inhibitor |
| Caspase-9 | Inhibitor |
Preclinical and Clinical Studies
This compound has been evaluated in both preclinical animal models and human clinical trials for liver diseases.
Preclinical Studies in Liver Fibrosis Models
This compound has demonstrated hepatoprotective activity in animal models of liver fibrosis and apoptosis. These studies provided the foundational evidence for its progression into clinical development.
Clinical Trials
A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of this compound in patients with NASH.[1][2]
Table 2: Summary of Phase 2 Clinical Trial of this compound in NASH
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | 124 subjects with biopsy-proven NASH[1] |
| Treatment Arms | Placebo, 1 mg, 5 mg, 10 mg, or 40 mg this compound once daily for 4 weeks[1] |
| Primary Endpoints | Changes in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels, and caspase-3-cleaved cytokeratin (CK)-18 fragments[1] |
| Key Findings | - Statistically significant reductions in ALT levels in a dose-responsive manner.[2]- Reductions in CK-18 fragment levels were observed but were not statistically significant.[1][2]- The 40 mg dose showed the greatest reduction in ALT levels.[2] |
| Safety | No serious adverse events were reported during the 4-week treatment period.[1] |
Another Phase 2 clinical trial in patients with chronic HCV infection was initiated. However, this study was terminated due to incidents of drug-induced liver injury.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of pan-caspase inhibitors like this compound.
Caspase Activity Assay (Fluorometric)
This protocol describes a general method for measuring caspase activity in cell lysates using a fluorogenic substrate.
-
Cell Lysis:
-
Induce apoptosis in the target cell line using a known stimulus.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
In a 96-well black microplate, add cell lysate to each well.
-
Add the specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1) to each well.
-
For inhibitor studies, pre-incubate the cell lysate with various concentrations of this compound before adding the substrate.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC-based substrates).
-
Calculate caspase activity based on the fluorescence intensity relative to a standard curve of the free fluorophore.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with the test compound (e.g., this compound) and/or an apoptosis-inducing agent.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Animal Model of Liver Fibrosis (Bile Duct Ligation - BDL)
The BDL model is a widely used surgical model to induce cholestatic liver injury and fibrosis.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., mouse or rat).
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations and transect the duct between the ligatures.
-
Close the abdominal incision.
-
-
Drug Administration:
-
Administer this compound or vehicle control daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting from the day of surgery or a specified time point post-surgery.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 14-28 days), euthanize the animals and collect blood and liver tissue.
-
Biochemical analysis: Measure serum levels of ALT and AST.
-
Histological analysis: Perform H&E staining for general morphology and Sirius Red staining for collagen deposition to assess the degree of fibrosis.
-
Gene expression analysis: Use RT-qPCR to measure the expression of pro-fibrotic genes (e.g., Collagen-1α1, α-SMA, TIMP-1) in liver tissue.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. A phase 2, randomized, double-blind, placebo-controlled study of GS-9450 in subjects with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of GS-9450 in Subjects With Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Nivocasan (GS-9450) for the Investigation of Liver Fibrosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Nivocasan (GS-9450), a selective inhibitor of caspases 1, 8, and 9, in preclinical liver fibrosis models. This document details the mechanism of action, experimental protocols, and quantitative data from relevant studies to facilitate further research and drug development in the field of hepatic fibrosis.
Introduction to this compound and its Role in Liver Fibrosis
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. A key event in the progression of liver disease is hepatocyte apoptosis, which contributes to inflammation and the activation of hepatic stellate cells (HSCs), the primary producers of ECM in the liver.[1]
This compound (GS-9450) is a potent and selective, irreversible inhibitor of caspases 1, 8, and 9.[2] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. By inhibiting these key caspases, this compound has the potential to reduce hepatocyte apoptosis, thereby mitigating the downstream inflammatory and fibrogenic responses.[2][3] Preclinical and clinical studies have explored the therapeutic potential of caspase inhibitors, including this compound and the related pan-caspase inhibitor Emricasan (IDN-6556), in various liver diseases, including non-alcoholic steatohepatitis (NASH) and models of cholestatic liver injury.[2][4][5]
Mechanism of Action: Targeting Apoptosis to Attenuate Fibrosis
This compound's therapeutic rationale in liver fibrosis is centered on its ability to inhibit key caspases involved in both the intrinsic and extrinsic pathways of apoptosis.
-
Caspase-9: A key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis, activated in response to intracellular stress.
-
Caspase-8: The primary initiator caspase in the extrinsic (death receptor-mediated) pathway, activated by signals from receptors like Fas and TNF-R1.[2]
-
Caspase-1: An inflammatory caspase that processes pro-inflammatory cytokines like IL-1β and IL-18.
By inhibiting these caspases, this compound is proposed to:
-
Reduce Hepatocyte Apoptosis: Directly preventing the death of liver parenchymal cells.
-
Decrease Inflammation: By limiting the release of pro-inflammatory mediators from dying cells and inhibiting caspase-1.
-
Inhibit Hepatic Stellate Cell (HSC) Activation: Reduced hepatocyte apoptosis leads to a decrease in the release of damage-associated molecular patterns (DAMPs) and apoptotic bodies, which are potent activators of HSCs. This, in turn, reduces the production of fibrogenic mediators like transforming growth factor-beta (TGF-β).[3]
The following diagram illustrates the proposed mechanism of action of this compound in the context of liver fibrosis.
Caption: Mechanism of this compound in Liver Fibrosis.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from studies on caspase inhibitors in liver fibrosis models and clinical trials.
Table 1: Effects of Emricasan (IDN-6556) in a Murine Bile Duct Ligation (BDL) Model of Liver Fibrosis
| Parameter | Control (Sham) | BDL + Vehicle | BDL + Emricasan (10 mg/kg/day) | % Change (Vehicle vs. Emricasan) | Citation |
| Hepatocyte Apoptosis (TUNEL+ cells/field) | <1 | 15 ± 2 | 5 ± 1 | ↓ 67% | [4] |
| Serum ALT (U/L) | 40 ± 5 | 250 ± 30 | 120 ± 20 | ↓ 52% | [4] |
| Collagen I mRNA (relative expression) | 1.0 | 8.5 ± 1.2 | 3.5 ± 0.8 | ↓ 59% | [4] |
| α-SMA mRNA (relative expression) | 1.0 | 6.2 ± 0.9 | 2.1 ± 0.5 | ↓ 66% | [4] |
| Sirius Red Staining (% area) | <1 | 12 ± 2 | 4 ± 1 | ↓ 67% | [4] |
Table 2: Effects of Emricasan (IDN-6556) in a Murine High-Fat Diet (HFD) NASH Model
| Parameter | Control (Chow) | HFD + Vehicle | HFD + Emricasan (0.3 mg/kg/day) | % Change (Vehicle vs. Emricasan) | Citation |
| Hepatocyte Apoptosis (TUNEL+ cells/field) | 1 ± 0.5 | 5 ± 1 | 2 ± 0.5 | ↓ 60% | [5] |
| Caspase-3 Activity (fold increase) | 1.0 | 1.5 ± 0.2 | 1.1 ± 0.1 | ↓ 27% | [5] |
| Caspase-8 Activity (fold increase) | 1.0 | 1.3 ± 0.1 | 1.0 ± 0.1 | ↓ 23% | [5] |
| Serum ALT (U/L) | 35 ± 5 | 85 ± 10 | 50 ± 8 | ↓ 41% | [5] |
| Hepatic Hydroxyproline (µg/g liver) | 100 ± 15 | 250 ± 30 | 150 ± 25 | ↓ 40% | [5] |
| Sirius Red Staining (% area) | <1 | 5 ± 1 | 2 ± 0.5 | ↓ 60% | [5] |
Table 3: Phase 2 Clinical Trial of this compound (GS-9450) in Patients with NASH (4-week treatment)
| Parameter | Placebo | GS-9450 (10 mg/day) | GS-9450 (40 mg/day) | p-value (40 mg vs. Placebo) | Citation |
| Mean Change in ALT (U/L) | -2 | -30 | -47 | <0.0001 | [2] |
| Mean Change in AST (U/L) | -1 | -10 | -13 | NS | [2] |
| Mean Change in CK-18 fragments (U/L) | +50 | -393 | -125 | NS | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of caspase inhibitors in liver fibrosis models.
Bile Duct Ligation (BDL) Mouse Model of Cholestatic Liver Fibrosis
The BDL model is a widely used surgical procedure to induce cholestatic liver injury and fibrosis.[4][6][7]
Experimental Workflow:
Caption: Bile Duct Ligation Experimental Workflow.
Detailed Steps:
-
Anesthesia: Anesthetize mice using isoflurane (B1672236) or another appropriate anesthetic.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area.
-
Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.
-
Bile Duct Isolation: Gently retract the liver and intestines to locate the common bile duct. Carefully dissect the bile duct from the surrounding tissue.
-
Ligation: Ligate the common bile duct in two locations using non-absorbable surgical silk.
-
Closure: Suture the abdominal wall and skin in layers.
-
Post-operative Care: Administer analgesics and monitor the animals for recovery.
-
Treatment: Administer this compound (or vehicle control) daily via oral gavage or intraperitoneal injection at the desired dose.
-
Sample Collection: At the end of the study period (e.g., 3, 10, or 21 days), euthanize the mice and collect blood and liver tissue for analysis.
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay for Apoptosis
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol for Paraffin-Embedded Liver Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%; 3 minutes each).
-
Rinse with PBS.
-
-
Permeabilization:
-
Incubate sections with Proteinase K (20 µg/mL in PBS) for 15-30 minutes at 37°C.
-
Rinse with PBS.
-
-
Inactivation of Endogenous Peroxidases (for HRP-based detection):
-
Incubate with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.
-
Rinse with PBS.
-
-
Equilibration:
-
Apply Equilibration Buffer to the sections and incubate for 10-30 minutes at room temperature.
-
-
TdT Labeling:
-
Prepare the TdT reaction mixture containing TdT enzyme and biotin-dUTP.
-
Apply the mixture to the sections and incubate in a humidified chamber for 60 minutes at 37°C.
-
-
Detection:
-
For HRP-based detection, incubate with streptavidin-HRP conjugate.
-
Develop with a chromogen such as DAB.
-
For fluorescence-based detection, incubate with a fluorescently-labeled streptavidin conjugate.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., hematoxylin (B73222) or DAPI).
-
Dehydrate, clear, and mount the slides.
-
-
Quantification:
-
Count the number of TUNEL-positive nuclei per high-power field in multiple random fields.
-
Sirius Red Staining for Collagen Quantification
Sirius Red staining is used to visualize and quantify collagen fibers in tissue sections.
Protocol for Paraffin-Embedded Liver Sections:
-
Deparaffinization and Rehydration: As described for the TUNEL assay.
-
Staining:
-
Incubate slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.
-
Wash with acidified water (0.5% acetic acid).
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through graded ethanol.
-
Clear in xylene and mount.
-
-
Quantification:
-
Capture images of the stained sections under a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the total tissue area that is stained red (collagen).
-
Gene Expression Analysis by Real-Time PCR
Real-time PCR is used to quantify the mRNA expression of key fibrogenic genes.
Protocol:
-
RNA Extraction: Extract total RNA from liver tissue using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Real-Time PCR:
-
Perform real-time PCR using a thermocycler with specific primers for target genes (e.g., Collagen I, α-SMA, TGF-β) and a reference gene (e.g., GAPDH).
-
Use a SYBR Green or probe-based detection method.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalized to the reference gene.
-
Signaling Pathways Involved in Liver Fibrosis and the Impact of Caspase Inhibition
The development of liver fibrosis is a complex process involving multiple signaling pathways. The diagram below illustrates the central role of hepatocyte apoptosis and HSC activation, and how caspase inhibition can interrupt this process.
Caption: Key Signaling Pathways in Liver Fibrosis.
Conclusion
This compound (GS-9450) and other caspase inhibitors represent a promising therapeutic strategy for liver fibrosis by targeting the fundamental process of hepatocyte apoptosis. This technical guide provides researchers with a foundational understanding of the mechanism of action, relevant quantitative data, and detailed experimental protocols to further investigate the potential of caspase inhibition in preclinical models of liver fibrosis. The provided methodologies and data can serve as a valuable resource for designing and interpreting future studies in this important area of research.
References
- 1. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 3. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Early-stage research on Nivocasan's biological activity
An In-Depth Technical Guide to the Early-Stage Biological Activity of Nivocasan (GS-9450)
Abstract
This compound (GS-9450) is a potent, irreversible pan-caspase inhibitor investigated for its therapeutic potential in liver diseases characterized by excessive apoptosis and inflammation. As an inhibitor of initiator caspases (caspase-8, caspase-9) and the inflammatory caspase-1, this compound demonstrated significant anti-apoptotic and anti-inflammatory activity in preclinical models. Early-stage clinical trials for Nonalcoholic Steatohepatitis (NASH) and Hepatitis C Virus (HCV) infection showed promising reductions in liver enzymes, and the drug was well-tolerated in short-term studies. However, its development was ultimately discontinued (B1498344) following reports of adverse events in a longer-term Phase II study. This technical guide provides a comprehensive overview of the early-stage research into this compound's biological activity, mechanism of action, and key experimental findings, intended for researchers, scientists, and drug development professionals.
Introduction
Caspases (cysteine-aspartic proteases) are a family of enzymes that play critical roles in the tightly regulated processes of apoptosis (programmed cell death) and inflammation.[1] Dysregulation of caspase activity is implicated in the pathogenesis of numerous human diseases, including liver disease, neurodegenerative disorders, and inflammatory conditions.[1][2] Consequently, the pharmacological inhibition of caspases has been a significant area of therapeutic research.[2]
This compound, also known as GS-9450, emerged as a key investigational compound in this class. It is an irreversible, broad-spectrum (pan) caspase inhibitor with primary activity against caspase-1, caspase-8, and caspase-9.[1][3] This profile allows it to simultaneously block the extrinsic (caspase-8 mediated), intrinsic (caspase-9 mediated), and inflammatory (caspase-1 mediated) pathways. This guide details the foundational biological research, experimental methodologies, and signaling pathways associated with this compound's activity.
Mechanism of Action
Caspase Inhibition Profile
This compound functions by irreversibly binding to and inhibiting key caspases. Its primary targets are the initiator caspases-8 and -9, which are crucial for triggering the apoptotic cascade, and caspase-1, which is essential for the maturation of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[1][4][5] This multi-targeted inhibition forms the basis of its anti-apoptotic and anti-inflammatory effects.
Signaling Pathway Modulation
2.2.1 Inhibition of Apoptosis this compound intervenes at the apex of the two major apoptotic signaling pathways. By inhibiting caspase-8, it blocks the extrinsic pathway initiated by death receptors such as Fas and TNF-R1. By inhibiting caspase-9, it blocks the intrinsic, mitochondria-mediated pathway, which is activated by cellular stress and DNA damage. Both pathways converge on the activation of executioner caspases (e.g., caspase-3), which this compound's action prevents.[6]
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of GS-9450 in Subjects With Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d-nb.info [d-nb.info]
- 6. adooq.com [adooq.com]
Nivocasan: A Technical Guide to a Pan-Caspase Inhibitor for Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nivocasan (also known as GS-9450 or GSK-944784A) is an irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in conditions associated with excessive apoptosis, such as liver diseases. Contrary to its occasional citation as a specific caspase-9 tool, evidence points towards a broader inhibitory profile, notably targeting initiator and executioner caspases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing available preclinical and clinical data, and presenting relevant experimental protocols for its use as a research tool. A key focus is placed on its characterization as a pan-caspase inhibitor, a critical consideration for researchers employing this compound.
Introduction: Understanding Caspase-Mediated Apoptosis
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. The caspase family of cysteine proteases are central executioners of this process. Caspases can be broadly categorized into initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7).
Caspase-9 is the apical caspase of the intrinsic apoptotic pathway, which is triggered by intracellular stress signals such as DNA damage. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates downstream executioner caspases, culminating in the dismantling of the cell. Given its pivotal role, the inhibition of caspase-9 has been a significant area of interest for therapeutic intervention in diseases characterized by excessive apoptosis.
This compound (GS-9450): A Pan-Caspase Inhibitor
While initially explored in contexts that might suggest caspase-9 specificity, this compound is more accurately classified as a pan-caspase inhibitor. It has been shown to be a potent, irreversible inhibitor of multiple caspases, including caspase-1, caspase-8, and caspase-9.[1] This broad-spectrum activity is a critical factor for researchers to consider when designing experiments and interpreting results, as its effects will not be limited to the caspase-9 pathway.
Mechanism of Action
This compound's mechanism as an irreversible inhibitor involves the formation of a covalent bond with the active site cysteine of the target caspases. This covalent modification permanently inactivates the enzyme, preventing it from cleaving its substrates and thereby blocking the apoptotic cascade.
Data Presentation
Table 1: this compound (GS-9450) Inhibitory Profile
| Target(s) | Inhibition Type | Reported Effects | Reference(s) |
| Pan-caspase (Caspase-1, -8, -9) | Irreversible | Hepatoprotective activity in preclinical models. | [1] |
| Caspase-3, Caspase-8 | Decreased expression observed in peripheral T-cells of HCV patients. | [2] |
Table 2: Summary of Clinical Trial Data for this compound (GS-9450)
| Indication | Phase | Key Findings | Outcome | Reference(s) |
| Nonalcoholic Steatohepatitis (NASH) | Phase 2 | Significant reductions in alanine (B10760859) aminotransferase (ALT) levels. Reductions in caspase-3-cleaved cytokeratin (CK)-18 fragments were not statistically significant. Generally well-tolerated in the short term. | Showed potential as a therapeutic option, but long-term safety and efficacy were not established. | [3][4][5] |
| Chronic Hepatitis C (HCV) | Phase 2 | Decreased ALT values and lower expression of caspase-3 and -8 on peripheral T-cells. | Trial terminated due to significant laboratory abnormalities and adverse events. | [2][6] |
Experimental Protocols
The following are generalized protocols for assessing caspase activity and the effect of inhibitors like this compound. These should be adapted based on the specific experimental setup.
In Vitro Caspase-9 Activity Assay (Fluorometric)
This protocol is designed to measure the activity of purified caspase-9 and to determine the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant active caspase-9
-
Caspase-9 substrate (e.g., Ac-LEHD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
This compound (GS-9450)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Add a fixed concentration of recombinant active caspase-9 to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the caspase-9 substrate Ac-LEHD-AFC to each well.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Plot the rate of reaction against the concentration of this compound to determine the IC50 value.
Cellular Apoptosis Assay
This protocol can be used to assess the ability of this compound to inhibit apoptosis in a cell-based model.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound (GS-9450)
-
Caspase-Glo® 3/7, 8, or 9 Assay System (Promega) or similar
-
96-well white-walled microplate
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Induce apoptosis by adding the apoptosis-inducing agent to the wells. Include a non-induced control.
-
Incubate for a time period sufficient to induce apoptosis (e.g., 4-24 hours).
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to the vehicle-treated, apoptosis-induced control to determine the percentage of caspase inhibition.
Visualizations
Caption: Intrinsic apoptosis pathway highlighting the central role of caspase-9.
Caption: Workflow for evaluating this compound's anti-apoptotic activity.
Caption: this compound's irreversible inhibition of active caspases.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in preclinical models and humans are not extensively published. Clinical studies in patients with NASH and HCV provide some insights into its effects in humans. In a Phase 2 study in NASH patients, once-daily oral administration of this compound for 4 weeks was evaluated at doses ranging from 1 to 40 mg.[3][4] The treatment led to a dose-dependent reduction in ALT levels, a marker of liver injury.[3][4] This suggests that this compound reaches therapeutically relevant concentrations in the liver. However, the termination of a Phase 2 trial in HCV patients due to safety concerns highlights potential liabilities with longer-term administration.[6]
Conclusion and Future Perspectives
This compound (GS-9450) is a valuable tool compound for studying the role of caspases in apoptosis, provided its pan-caspase inhibitory profile is taken into account. While it demonstrates efficacy in reducing apoptosis-mediated cell death in various models, the lack of publicly available, specific quantitative data on its inhibitory constants for individual caspases is a limitation. Researchers using this compound should aim to characterize its effects on multiple caspases within their experimental system to ensure accurate interpretation of their findings. The clinical development history of this compound, particularly its discontinuation in HCV trials due to adverse events, underscores the challenges in developing safe and effective pan-caspase inhibitors for chronic diseases. Nevertheless, for in vitro and preclinical in vivo studies on the broader consequences of caspase inhibition, this compound remains a relevant and potent tool.
References
- 1. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of GS-9450 in Subjects With Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2, randomized, double-blind, placebo-controlled study of GS-9450 in subjects with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiercebiotech.com [fiercebiotech.com]
Unveiling the Cytoprotective Potential of Nivocasan: A Technical Guide
An In-depth Examination of the Core Mechanisms and Efficacy of the Pan-Caspase Inhibitor, Nivocasan (GS-9450), in Mitigating Cellular Damage.
This technical guide provides a comprehensive overview of the cytoprotective effects of this compound, a potent and irreversible pan-caspase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to the investigation of this compound's therapeutic potential.
Executive Summary
This compound (formerly GS-9450) is a key pharmacological agent designed to thwart the cellular machinery of apoptosis, or programmed cell death. By selectively and irreversibly binding to critical caspases—specifically caspase-1, -8, and -9—this compound effectively halts the proteolytic cascade that culminates in cellular demise. This inhibitory action underpins its significant cytoprotective properties, particularly its demonstrated hepatoprotective activity. Clinical investigations have highlighted its potential in ameliorating liver damage in conditions such as Nonalcoholic Steatohepatitis (NASH) and chronic Hepatitis C Virus (HCV) infection. This guide synthesizes the available data, offering a robust resource for the continued exploration of this compound's therapeutic applications.
Data Presentation: Quantitative Efficacy of this compound
The cytoprotective effects of this compound have been quantified in several studies, most notably in clinical trials investigating its impact on liver injury. The data presented below summarizes key findings from these investigations.
Table 1: Effect of this compound on Alanine Aminotransferase (ALT) Levels in NASH Patients
A phase 2, double-blind, placebo-controlled study involving 124 subjects with biopsy-proven NASH demonstrated a significant reduction in ALT levels following 4 weeks of once-daily this compound administration.[1][2] The mean decrease in ALT from baseline at week 4 is detailed below.
| Treatment Group (Once Daily) | Mean Change in ALT from Baseline (U/L) | P-value vs. Placebo |
| Placebo | - | - |
| 1 mg this compound | - | Not Significant |
| 5 mg this compound | - | Not Significant |
| 10 mg this compound | - | Not Significant |
| 40 mg this compound | -47 | < 0.0001 |
Data extracted from a Phase 2 study in NASH patients.[1][2]
Table 2: Impact of this compound on Apoptotic Markers in Chronic HCV Patients
In a study involving patients with chronic HCV, treatment with this compound led to a notable decrease in the expression of activated caspases on peripheral T-cells, indicating a systemic anti-apoptotic effect.[3][4]
| Patient Group | Marker | Observation |
| This compound-treated | Activated Caspase-3 on CD4+ & CD8+ T-cells | Decreased expression |
| This compound-treated | Activated Caspase-8 on CD4+ & CD8+ T-cells | Decreased expression |
| Placebo-treated | Activated Caspase-3 & -8 on T-cells | No significant change |
Qualitative summary based on a study in chronic HCV-infected patients.[3][4]
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of cytoprotective and anti-apoptotic agents are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and culture to the desired confluency.
-
Treat cells with this compound and/or an apoptosis-inducing agent for the desired duration.
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Caspase Activity Measurement: Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of effector caspases-3 and -7, which are key mediators of apoptosis.
-
Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.
-
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add the reagent directly to the wells of a 96-well plate containing the cultured and treated cells.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a luminometer.
-
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorescently-labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
DNA Fragmentation Analysis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
-
Procedure:
-
Fix and permeabilize the treated cells.
-
Incubate the cells with a reaction mixture containing TdT and fluorescently-labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Immunohistochemistry for Cleaved Caspase-3
This technique allows for the visualization of activated caspase-3 in tissue sections, providing spatial information about apoptosis.
-
Principle: An antibody specific for the cleaved (active) form of caspase-3 is used to probe formalin-fixed, paraffin-embedded tissue sections. The antibody binding is then visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chromogenic reaction.
-
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitope.
-
Block endogenous peroxidase activity and non-specific antibody binding.
-
Incubate the sections with a primary antibody against cleaved caspase-3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., DAB) to develop the color.
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the sections for microscopic examination. Apoptotic cells will show brown staining in the cytoplasm and/or nucleus.
-
References
Methodological & Application
Application Notes and Protocols for In Vivo Dosing of Nivocasan in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Nivocasan, a pan-caspase inhibitor, in mouse models. This compound is a potent small molecule designed to broadly inhibit caspase activity, thereby modulating apoptosis and inflammation. These guidelines are intended to facilitate the design and execution of robust preclinical studies to evaluate the therapeutic potential of this compound in various disease models.
Mechanism of Action
This compound is an irreversible pan-caspase inhibitor that covalently binds to the catalytic site of multiple caspases, the key executioners of apoptosis.[1] By inhibiting both initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7), this compound effectively blocks the downstream signaling cascades that lead to programmed cell death.[2] This broad-spectrum inhibition makes this compound a valuable tool for investigating the role of apoptosis in various pathologies and as a potential therapeutic agent in diseases characterized by excessive cell death.
Signaling Pathway
The process of apoptosis is tightly regulated and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[3][4] Both pathways converge on the activation of executioner caspases.[5] this compound, as a pan-caspase inhibitor, is designed to block the activity of caspases in both of these pathways.
In Vivo Dosing Protocols
The following tables summarize representative dosing protocols for pan-caspase inhibitors in various mouse models, which can serve as a starting point for studies with this compound. Dose-ranging studies are recommended to determine the optimal dose for a specific model and experimental endpoint.
Table 1: this compound Dosing for Acute Liver Injury Model
| Parameter | Details |
| Mouse Model | C57BL/6J mice with α-Fas-induced liver injury |
| Compound | This compound (analogous to Emricasan) |
| Dose Range | 0.1 - 3 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Vehicle | Saline or 5% DMSO in saline |
| Dosing Schedule | Single dose administered immediately after injury induction |
| Endpoint | Measurement of serum ALT levels at 6 hours post-injury |
| Observed Effects | Dose-dependent reduction in hepatocellular apoptosis and ALT levels |
Table 2: this compound Dosing for Non-Alcoholic Steatohepatitis (NASH) Model
| Parameter | Details |
| Mouse Model | C57BL/6J mice on a high-fat diet |
| Compound | This compound (analogous to Emricasan) |
| Dose | 0.3 mg/kg/day |
| Administration Route | Oral gavage (p.o.) |
| Vehicle | To be determined based on this compound's solubility |
| Dosing Schedule | Daily for 20 weeks |
| Endpoint | Assessment of hepatocyte apoptosis, liver fibrosis, and caspase activities |
| Observed Effects | Attenuation of hepatocyte apoptosis and reduction in caspase-3 and -8 activities[6] |
Table 3: this compound Dosing for Endotoxic Shock Model
| Parameter | Details |
| Mouse Model | C57BL/6 mice with LPS-induced endotoxic shock |
| Compound | This compound (analogous to Z-VAD-FMK) |
| Dose Range | 5 - 20 µg/g (equivalent to 5 - 20 mg/kg) |
| Administration Route | Intraperitoneal (i.p.) injection |
| Vehicle | Saline |
| Dosing Schedule | Pre-treatment 2 hours before LPS challenge |
| Endpoint | Survival rate, serum cytokine levels |
| Observed Effects | Significant reduction in mortality and inflammatory cytokine secretion[7] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline, 5% DMSO in sterile saline)
-
Appropriate mouse strain for the disease model
-
Syringes and needles for administration
-
Anesthesia (if required for procedures)
-
Equipment for endpoint analysis (e.g., blood collection tubes, tissue harvesting tools, spectrophotometer)
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study evaluating the efficacy of this compound.
Detailed Protocol: Acute Liver Injury Model
-
Animal Handling and Acclimatization: House male C57BL/6J mice (8-10 weeks old) in a controlled environment for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Baseline Measurements: Record the body weight of each mouse.
-
This compound Preparation: Prepare this compound solutions in the chosen vehicle on the day of the experiment.
-
Disease Induction: Induce acute liver injury by administering an appropriate agent (e.g., Jo2/anti-Fas antibody).
-
Dosing: Immediately following disease induction, administer a single intraperitoneal injection of this compound or vehicle according to the assigned groups.
-
Monitoring: Observe the mice for any signs of distress.
-
Endpoint and Sample Collection: At 6 hours post-induction, euthanize the mice and collect blood via cardiac puncture for serum preparation. Harvest liver tissue for histopathological analysis and biochemical assays.
-
Analysis: Measure serum Alanine Aminotransferase (ALT) levels as a marker of liver damage. Perform TUNEL staining on liver sections to assess apoptosis. Conduct caspase activity assays on liver lysates.
Safety and Toxicology Considerations
While specific toxicology data for this compound is not publicly available, general considerations for pan-caspase inhibitors should be taken into account. Long-term administration may have effects on tissues with high cell turnover. It is crucial to monitor animals for signs of toxicity, including weight loss, changes in behavior, and altered organ function. A preliminary dose-range finding study is recommended to establish the maximum tolerated dose (MTD) in the specific mouse model being used.
References
- 1. invivogen.com [invivogen.com]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nivocasan (GSK2334470) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nivocasan, also widely known as GSK2334470, is a potent and highly specific inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2] PDK1 is a crucial master kinase in the PI3K/Akt signaling pathway, which regulates numerous cellular processes including cell growth, proliferation, survival, and metabolism.[1][3] By inhibiting PDK1, GSK2334470 prevents the phosphorylation and activation of downstream targets such as Akt, S6K, and SGK.[1][4][5] This inhibitory action makes it a valuable tool for studying the PI3K/Akt pathway and a potential therapeutic agent in diseases characterized by aberrant signaling, such as cancer.[6][7] While some sources may refer to this compound as a caspase inhibitor, the bulk of recent scientific literature characterizes GSK2334470 as a specific PDK1 inhibitor.[1][8]
These application notes provide detailed protocols for the preparation and use of this compound stock solutions for in vitro cell culture experiments.
Data Presentation
Quantitative data for this compound (GSK2334470) is summarized below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Alternate Name | GSK2334470 | [9] |
| Molecular Weight | 462.59 g/mol | [9] |
| Mechanism of Action | PDK1 Inhibitor | [1][2] |
| IC₅₀ (PDK1) | ~10 nM |[2][4][10] |
Table 2: Solubility Data
| Solvent/Vehicle System | Solubility | Reference |
|---|---|---|
| DMSO | Soluble | [9] |
| Ethanol | Soluble | [9] |
| Aqueous Solutions | Poorly soluble | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.40 mM) | [4][9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 5.40 mM) | [4][9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.40 mM) |[4][9] |
Table 3: Example IC₅₀ Values in Cell-Based Assays
| Cell Line | Assay | IC₅₀ | Reference |
|---|---|---|---|
| PC-3 | Inhibition of AKT (Thr308) phosphorylation | 113 nM | [11] |
| PC-3 | Inhibition of RSK (Ser221) phosphorylation | 293 nM | [11] |
| ARP-1 | Antiproliferative activity (MTT assay) | 3.98 µM | [6] |
| MM.1R | Antiproliferative activity (MTT assay) | 4.89 µM | [6] |
| RPMI 8226 | Antiproliferative activity (MTT assay) | 8.4 µM | [6] |
| K562 | Antiproliferative activity | 18 µM |[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound (GSK2334470) Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, the most commonly recommended solvent for in vitro studies.[9]
Materials:
-
This compound (GSK2334470) powder (MW: 462.59 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.63 mg of this compound powder.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 462.59 g/mol * 1000 mg/g = 4.6259 mg/mL
-
-
Dissolution: Carefully add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.[9]
-
Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to assist.[9]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[9][12]
-
Long-Term Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4] Protect from light.[9]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.[9]
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Dilution Technique: To minimize precipitation of the hydrophobic compound, add the small volume of the DMSO stock solution to the larger volume of culture medium while vortexing or swirling gently.[9] This ensures rapid and uniform mixing.
-
Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally ≤0.1%.[9][12]
-
Vehicle Control: Crucially , always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.[13]
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments to ensure stability and potency.[9]
Troubleshooting & Best Practices:
-
Precipitation: If you observe precipitation when diluting into the medium, try lowering the final this compound concentration, using pre-warmed medium, or slightly increasing the final DMSO percentage (while remaining below toxic levels).[9]
-
Inconsistent Results: To ensure reproducibility, always use a fresh aliquot of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.[9]
Visualization
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the point of inhibition by this compound (GSK2334470). This compound acts by directly inhibiting PDK1, thereby preventing the phosphorylation and activation of key downstream effectors like Akt and S6K1.[1][9]
Caption: PI3K/Akt pathway showing inhibition of PDK1 by this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Nivocasan (GS-9450): Recommended Concentrations for In Vitro Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nivocasan (also known as GS-9450) is a potent, irreversible pan-caspase inhibitor with high affinity for caspases-1, -8, and -9.[][2] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death) and in inflammation. By inhibiting these key caspases, this compound can modulate cellular processes involved in various pathologies, including inflammatory disorders and diseases characterized by excessive apoptosis. These application notes provide recommended concentration ranges for this compound in various in vitro assays and detailed protocols for their implementation.
Mechanism of Action
This compound exerts its biological effects by covalently binding to the active site of caspases, thereby irreversibly inactivating them. Its primary targets are:
-
Caspase-1: A key mediator of inflammation through its role in the processing and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.
-
Caspase-8: An initiator caspase in the extrinsic apoptosis pathway, activated by death receptors such as Fas and TNFR.
-
Caspase-9: An initiator caspase in the intrinsic apoptosis pathway, activated by the release of cytochrome c from the mitochondria.
The inhibition of these caspases leads to the downstream suppression of the apoptotic cascade and inflammatory signaling pathways. For instance, in vitro studies have demonstrated that this compound blocks the differentiation of osteoclasts, cells responsible for bone resorption, by inhibiting the expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and Cathepsin K (CSTK).[]
Recommended In Vitro Concentrations
The optimal concentration of this compound for in vitro assays is cell type- and assay-dependent. The following table summarizes recommended starting concentration ranges based on available literature and the typical effective concentrations for pan-caspase inhibitors. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Cell Type | Recommended Concentration Range (µM) | Incubation Time |
| Caspase Activity Assay | Various | 0.1 - 20 | 1 - 4 hours |
| Apoptosis Assay (e.g., Annexin V/PI) | Various | 1 - 50 | 24 - 72 hours |
| Cytotoxicity Assay (e.g., MTT, LDH) | Various | 1 - 100 | 24 - 72 hours |
| Osteoclast Differentiation Assay | Bone Marrow Macrophages (BMMs) | 5 - 20 | 4 - 6 days |
Experimental Protocols
Caspase-3/7 Activity Assay
This protocol describes the measurement of caspase-3 and -7 activity in cell lysates using a fluorogenic substrate.
Materials:
-
This compound (GS-9450)
-
Cell line of interest
-
Culture medium
-
96-well black, clear-bottom plates
-
Caspase-3/7 Glo® Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and an appropriate apoptosis-inducing agent (e.g., staurosporine, TNF-α) for the desired time (e.g., 4-8 hours). Include vehicle-treated and untreated controls.
-
Assay: a. Equilibrate the plate and Caspase-Glo® Reagent to room temperature. b. Add 100 µL of Caspase-Glo® Reagent to each well. c. Mix the contents of the wells by gentle shaking for 30 seconds. d. Incubate the plate at room temperature for 1 to 2 hours, protected from light. e. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine (B164497) and PI to identify necrotic cells.
Materials:
-
This compound (GS-9450)
-
Cell line of interest
-
Culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the assay.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) and an apoptosis inducer for 24 to 48 hours.
-
Cell Harvesting: a. Collect the culture medium (containing floating cells). b. Wash the adherent cells with PBS and detach them using trypsin-EDTA. c. Combine the detached cells with the cells from the culture medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. b. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. c. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Cytotoxicity Assay (MTT Assay)
This protocol assesses cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases.
Materials:
-
This compound (GS-9450)
-
Cell line of interest
-
Culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Expose cells to a serial dilution of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Osteoclast Differentiation Assay
This protocol outlines the procedure for assessing the effect of this compound on the differentiation of bone marrow macrophages (BMMs) into osteoclasts.
Materials:
-
This compound (GS-9450)
-
Primary mouse bone marrow cells
-
α-MEM supplemented with 10% FBS and penicillin/streptomycin
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
TRAP staining kit
Procedure:
-
BMM Isolation: Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF (30 ng/mL) for 3 days to generate BMMs.
-
Osteoclast Differentiation: a. Seed BMMs into 96-well plates at a density of 1 x 10⁴ cells/well. b. Culture the cells in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) with or without different concentrations of this compound (e.g., 5, 10, 20 µM) for 4-6 days. c. Replace the medium every 2 days.
-
TRAP Staining: a. Fix the cells with 10% formalin for 10 minutes. b. Stain for tartrate-resistant acid phosphatase (TRAP) activity according to the manufacturer's protocol.
-
Analysis: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathways affected by this compound. By inhibiting caspases-1, -8, and -9, this compound blocks key steps in both the intrinsic and extrinsic apoptosis pathways, as well as inflammatory signaling.
Caption: this compound inhibits key caspases in apoptosis and inflammation.
Experimental Workflow for In Vitro Apoptosis Assay
The diagram below outlines a typical workflow for assessing the anti-apoptotic effects of this compound in a cell-based assay.
Caption: Workflow for an in vitro apoptosis assay using this compound.
References
Application of Nivocasan in Animal Models of Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nivocasan is a pan-caspase inhibitor that has been investigated for its therapeutic potential in liver fibrosis. While direct studies of this compound in specific non-alcoholic steatohepatitis (NASH) animal models are limited in the available scientific literature, its application in a thioacetamide (B46855) (TAA)-induced liver fibrosis model in rats provides valuable insights into its anti-fibrotic effects. Given that apoptosis of hepatocytes is a key pathological feature in the progression of NASH, pan-caspase inhibitors like this compound are of significant interest.
This document provides data and protocols from the study of this compound in a TAA-induced rat model of liver fibrosis. Additionally, to offer a more comprehensive guide for NASH research, we include detailed protocols and data for another pan-caspase inhibitor, Emricasan, which has been studied in a high-fat diet (HFD)-induced murine model of NASH. This information serves as a valuable reference for designing preclinical studies to evaluate the efficacy of pan-caspase inhibitors in the context of NASH.
Mechanism of Action of Pan-Caspase Inhibitors in NASH
In NASH, lipotoxicity and cellular stress trigger hepatocyte apoptosis, a programmed cell death process executed by a family of cysteine proteases called caspases. Apoptotic hepatocytes release damage-associated molecular patterns (DAMPs) that activate Kupffer cells (resident liver macrophages) and hepatic stellate cells (HSCs). This activation leads to the production of pro-inflammatory and pro-fibrotic cytokines, culminating in chronic inflammation and the deposition of extracellular matrix, the hallmark of liver fibrosis. Pan-caspase inhibitors, such as this compound and Emricasan, block the activity of multiple caspases, thereby inhibiting hepatocyte apoptosis. This intervention is hypothesized to interrupt the downstream inflammatory and fibrotic cascades, thus ameliorating NASH pathology.
Data Presentation
Table 1: Effects of this compound on Fibrosis-Related Gene Expression in a Thioacetamide (TAA)-Induced Liver Fibrosis Rat Model
| Gene | Treatment Group | Fold Change vs. Control | p-value |
| Type I Collagen α1 (col1α1) | TAA | Data not available | |
| TAA + this compound | Significantly Reduced vs. TAA | < 0.05 | |
| TAA + LAB + this compound | Further Reduced vs. either compound alone | < 0.001 | |
| α-Smooth Muscle Actin (α-SMA) | TAA | Data not available | |
| TAA + this compound | Significantly Reduced vs. TAA | < 0.05 | |
| Transforming Growth Factor-β1 (TGF-β1) | TAA | Data not available | |
| TAA + this compound | Significantly Reduced vs. TAA | < 0.05 |
Data summarized from Kim et al. (2013). LAB: Lithospermate B (an anti-oxidant). This study did not provide baseline fold-change values for the TAA group but reported significant reductions with this compound treatment.
Table 2: Effects of the Pan-Caspase Inhibitor Emricasan in a High-Fat Diet (HFD)-Induced NASH Mouse Model
| Parameter | Control | HFD | HFD + Emricasan |
| Hepatocyte Apoptosis (TUNEL assay) | Baseline | 5-fold increase vs. Control | Substantially attenuated |
| Caspase-3 Activity | Baseline | 1.5-fold increase vs. Control | Significantly decreased |
| Caspase-8 Activity | Baseline | 1.3-fold increase vs. Control | Significantly decreased |
| Serum ALT/AST Levels | Baseline | Significantly increased | Reduced vs. HFD |
| NAFLD Activity Score (NAS) | Baseline | Significantly increased | Reduced vs. HFD |
| Hepatic Fibrosis Score | Baseline | Significantly increased | Reduced vs. HFD |
| Sirius Red Staining | Baseline | Significantly increased | Reduced vs. HFD |
| Hydroxyproline (B1673980) Content | Baseline | Significantly increased | Reduced vs. HFD |
Data summarized from Barreyro et al. (2015). This study demonstrates the broad therapeutic effects of pan-caspase inhibition on key features of NASH.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Thioacetamide (TAA)-Induced Liver Fibrosis Rat Model
This protocol is based on the methodology described by Kim et al. (2013).
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Administer thioacetamide (TAA) intraperitoneally. A common dosing regimen is 200 mg/kg body weight, twice weekly for 8 weeks[1][2].
2. Treatment Groups:
-
Control Group: Receive vehicle (e.g., saline) intraperitoneally.
-
TAA Group: Receive TAA injections.
-
TAA + this compound Group: Receive TAA injections and daily oral administration of this compound. The specific dosage of this compound used in the referenced study is not provided, but a typical starting point for in vivo studies with novel inhibitors would be in the range of 10-50 mg/kg, determined by preliminary pharmacokinetic and tolerability studies.
3. Key Experiments and Methodologies:
-
Histological Analysis:
-
Harvest liver tissue at the end of the study.
-
Fix in 10% neutral buffered formalin and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.
-
Quantify fibrotic area using computerized morphometry.
-
-
Apoptosis Assessment:
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on liver sections to detect apoptotic cells.
-
-
Gene Expression Analysis:
-
Isolate total RNA from liver tissue.
-
Perform real-time quantitative PCR (RT-qPCR) to measure the mRNA levels of fibrosis-related genes, including col1α1, α-SMA, and TGF-β1.
-
-
Immunohistochemistry:
-
Stain liver sections for markers of oxidative stress, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4HNE).
-
Protocol 2: Evaluation of a Pan-Caspase Inhibitor (Emricasan) in a High-Fat Diet (HFD)-Induced NASH Mouse Model
This protocol is based on the methodology described by Barreyro et al. (2015).[3][4][5]
1. Animal Model:
-
Species: Male C57BL/6J mice.
-
Induction of NASH: Feed mice a high-fat diet (HFD), typically providing 45-60% of calories from fat, for an extended period (e.g., 20 weeks) to induce the key features of NASH, including steatosis, inflammation, and fibrosis.
2. Treatment Groups:
-
Control Group: Fed a regular chow diet and receive vehicle.
-
HFD Group: Fed an HFD and receive vehicle.
-
HFD + Emricasan Group: Fed an HFD and receive Emricasan. Emricasan can be administered via oral gavage. A typical dose would be in the range of 5-25 mg/kg daily, based on previous studies.
3. Key Experiments and Methodologies:
-
Histological Analysis:
-
Harvest and process liver tissue as described in Protocol 1.
-
Score liver sections for NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocyte ballooning, and for fibrosis stage.
-
-
Apoptosis and Caspase Activity Assays:
-
Perform TUNEL staining on liver sections.
-
Measure the enzymatic activity of caspase-3 and caspase-8 in liver lysates using commercially available colorimetric or fluorometric assay kits.
-
-
Biochemical Analysis:
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
-
Gene Expression Analysis:
-
Use RT-qPCR to quantify the hepatic mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines (e.g., MCP-1), and pro-fibrogenic markers (α-SMA, TGF-β1, col1α1).
-
-
Fibrosis Quantification:
-
In addition to Sirius Red staining, measure the hydroxyproline content of the liver as a quantitative biochemical marker of collagen deposition.
-
Visualizations
Caption: Pan-caspase inhibitors block hepatocyte apoptosis.
References
- 1. Regression of fibrosis by cilostazol in a rat model of thioacetamide-induced liver fibrosis: Up regulation of hepatic cAMP, and modulation of inflammatory, oxidative stress and apoptotic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Apoptosis in Primary Hepatocytes Using Nivocasan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. In the liver, dysregulation of hepatocyte apoptosis is implicated in the pathogenesis of various liver diseases, including viral hepatitis, non-alcoholic steatohepatitis (NASH), and drug-induced liver injury.[1][2][3] Caspases, a family of cysteine proteases, are central executioners of the apoptotic cascade.[3] Nivocasan (also known as GS-9450) is a potent, irreversible pan-caspase inhibitor targeting key initiator and executioner caspases, including caspase-1, caspase-8, and caspase-9.[4] Its hepatoprotective effects have been demonstrated in animal models of liver fibrosis and apoptosis.[4] Furthermore, in a phase 2a clinical trial involving patients with chronic hepatitis C, treatment with this compound resulted in a significant reduction in alanine (B10760859) aminotransferase (ALT) levels, a key marker of liver damage, suggesting a decrease in hepatocyte apoptosis.[4][5] These findings highlight this compound as a valuable tool for investigating the role of apoptosis in liver pathophysiology and for the development of novel therapeutic strategies.
These application notes provide a comprehensive guide for utilizing this compound to study apoptosis in primary hepatocytes, a key in vitro model system for liver research. Detailed protocols for inducing and quantifying apoptosis, along with illustrative data, are presented to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from key experiments designed to evaluate the efficacy of this compound in inhibiting apoptosis in primary hepatocytes.
Table 1: Dose-Dependent Inhibition of Caspase-3/7 Activity by this compound in Primary Hepatocytes
| This compound Concentration (nM) | Caspase-3/7 Activity (Relative Luminescence Units) | % Inhibition |
| 0 (Vehicle Control) | 15,000 | 0 |
| 1 | 12,750 | 15 |
| 10 | 8,250 | 45 |
| 100 | 3,000 | 80 |
| 1000 | 1,500 | 90 |
Table 2: Effect of this compound on Apoptosis in Primary Hepatocytes Assessed by Annexin V/PI Staining
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Viable Cells (Annexin V-/PI-) |
| Untreated Control | 2.5 | 1.8 | 95.7 |
| Apoptosis Inducer | 35.2 | 10.5 | 54.3 |
| Apoptosis Inducer + this compound (100 nM) | 8.7 | 4.1 | 87.2 |
Table 3: Quantification of Apoptotic Nuclei by TUNEL Assay in this compound-Treated Primary Hepatocytes
| Treatment Group | % TUNEL-Positive Nuclei |
| Untreated Control | 1.2 |
| Apoptosis Inducer | 28.6 |
| Apoptosis Inducer + this compound (100 nM) | 5.4 |
Table 4: Western Blot Analysis of Cleaved Caspase-3 Levels in Primary Hepatocytes
| Treatment Group | Relative Densitometry Units (Cleaved Caspase-3 / β-actin) |
| Untreated Control | 0.15 |
| Apoptosis Inducer | 1.85 |
| Apoptosis Inducer + this compound (100 nM) | 0.32 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Primary Hepatocyte Isolation and Culture
This protocol describes the isolation of primary hepatocytes from a rodent model using a two-step collagenase perfusion method.
Materials:
-
Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)
-
Perfusion Buffer II (e.g., Williams' Medium E with collagenase type IV)
-
Hepatocyte Wash Medium (e.g., Williams' Medium E with 10% FBS)
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with 10% FBS, insulin, dexamethasone, and penicillin/streptomycin)
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at 37°C for 10-15 minutes.
-
Switch to perfusion with Perfusion Buffer II at 37°C for 10-15 minutes, or until the liver is digested.
-
Excise the liver and gently disperse the cells in Hepatocyte Wash Medium.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Centrifuge the cell suspension at 50 x g for 5 minutes to pellet the hepatocytes.
-
Wash the hepatocyte pellet twice with Hepatocyte Wash Medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates in Hepatocyte Plating Medium and incubate at 37°C in a humidified atmosphere of 5% CO₂.
Protocol 2: Induction of Apoptosis and Treatment with this compound
This protocol outlines the induction of apoptosis in cultured primary hepatocytes and treatment with this compound.
Materials:
-
Cultured primary hepatocytes (from Protocol 1)
-
Apoptosis-inducing agent (e.g., Fas ligand, TNF-α/Actinomycin D, or a chemical inducer like staurosporine)
-
This compound (GS-9450)
-
Vehicle control (e.g., DMSO)
-
Culture medium
Procedure:
-
Allow primary hepatocytes to attach and form a monolayer for at least 4-6 hours.
-
Prepare working solutions of the apoptosis-inducing agent and this compound in culture medium.
-
Pre-treat the hepatocytes with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add the apoptosis-inducing agent to the appropriate wells. Include a vehicle-treated control group.
-
Incubate the plates for the desired time period (e.g., 6-24 hours) at 37°C and 5% CO₂.
-
Proceed with the desired apoptosis assay.
Protocol 3: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Treated primary hepatocytes in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.
-
Mix the contents by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated primary hepatocytes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the hepatocytes by gentle trypsinization. Collect any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 5: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated primary hepatocytes cultured on coverslips or chamber slides
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red, Roche)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Protocol 6: Western Blot for Cleaved Caspase-3
This protocol detects the active form of caspase-3 by immunoblotting.
Materials:
-
Treated primary hepatocytes
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Apoptosis signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound in primary hepatocytes.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Nivocasan Administration for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of Nivocasan (also known as GS-9450), a selective inhibitor of caspase-9. The following protocols are intended to serve as a starting point for in vivo studies and may require optimization based on the specific animal model and research objectives.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. By targeting caspase-9, this compound has therapeutic potential in a range of diseases where excessive apoptosis is a contributing factor, including liver diseases, neurodegenerative disorders, and certain inflammatory conditions. Preclinical studies are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound in various disease models.
Mechanism of Action: Caspase-9 Inhibition
This compound exerts its therapeutic effect by binding to and inhibiting the activity of caspase-9. In the intrinsic apoptotic pathway, cellular stress leads to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9, initiating a caspase cascade that culminates in cell death. This compound intervenes at this critical step, preventing the activation of downstream effector caspases and thereby inhibiting apoptosis.
Application Notes and Protocols for Assessing Nivocasan Efficacy in Reducing Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leads to scarring and loss of organ function. It is a final common pathway for a multitude of chronic diseases affecting organs such as the liver, lungs, and kidneys. A key mediator in the fibrotic process is Transforming Growth Factor-beta (TGF-β), which promotes the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive ECM production.[1][2] Emerging evidence also points to the significant role of inflammation in driving fibrosis, with the inflammasome/caspase-1 pathway being a critical player.[3][4][5]
Nivocasan is a potent and selective inhibitor of caspase-1. By blocking caspase-1 activation, this compound is hypothesized to interfere with the inflammatory cascade that contributes to the initiation and progression of fibrosis. Specifically, caspase-1 is responsible for the cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[6][7] These cytokines can, in turn, promote a pro-fibrotic environment. Inhibition of this pathway by this compound is expected to reduce inflammation and downstream fibrotic processes, making it a promising therapeutic candidate for various fibrotic diseases.[3][8]
These application notes provide a comprehensive framework for evaluating the anti-fibrotic efficacy of this compound using established in vitro and in vivo models. The protocols detailed below are designed to deliver robust and quantifiable data for preclinical assessment.
Signaling Pathway of this compound in Fibrosis
The proposed mechanism of action for this compound involves the inhibition of the caspase-1-mediated inflammatory pathway, which in turn attenuates the downstream fibrotic cascade. Tissue injury or stress can lead to the assembly of the inflammasome, a multi-protein complex that activates caspase-1.[4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their active forms. These cytokines promote inflammation and can enhance the expression and activity of TGF-β, a potent pro-fibrotic cytokine.[5] TGF-β signaling through its receptors (TβRI/II) and downstream mediators (Smads) leads to myofibroblast activation and excessive collagen deposition. This compound, by inhibiting caspase-1, aims to break this cycle, reducing both inflammation and subsequent fibrosis.
Experimental Workflow for Efficacy Assessment
A multi-tiered approach is recommended to comprehensively evaluate the efficacy of this compound, starting with cell-based in vitro assays to confirm its mechanism of action and progressing to robust in vivo animal models of organ-specific fibrosis.
Detailed Experimental Protocols
Protocol 1: In Vitro Fibroblast-to-Myofibroblast Transition Assay
This assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts.[9][10][11]
1. Cell Culture and Seeding:
-
Culture primary human lung fibroblasts (or other relevant fibroblast types like hepatic stellate cells or renal fibroblasts) in fibroblast growth medium.
-
Seed cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
2. Starvation and Treatment:
-
Replace the growth medium with serum-free medium for 24 hours to synchronize the cells.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
3. Stimulation:
-
Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
4. Readouts:
-
Immunofluorescence for α-SMA: Fix, permeabilize, and stain cells for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. Counterstain with DAPI for nuclei. Quantify α-SMA positive cells using high-content imaging.
-
Collagen I Quantification: Analyze the supernatant for secreted soluble collagen using a Sirius Red-based colorimetric assay or quantify cell-layer associated collagen.[12]
-
Gene Expression: Extract RNA and perform qRT-PCR for key fibrotic genes such as ACTA2 (α-SMA) and COL1A1 (Collagen Type I Alpha 1 Chain).
Protocol 2: In Vivo Bleomycin-Induced Lung Fibrosis Model
This is a widely used model that mimics many features of human idiopathic pulmonary fibrosis (IPF).[2][13][14]
1. Animal Model:
-
Use 8-10 week old male C57BL/6 mice.
2. Induction of Fibrosis:
-
Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Administer a single dose of bleomycin (B88199) sulfate (B86663) (e.g., 1.5 - 3.5 U/kg) in 50 µL of sterile saline via intratracheal or oropharyngeal instillation.[13][15] Control animals receive sterile saline only.
3. This compound Administration:
-
Begin daily administration of this compound (e.g., via oral gavage) one day after bleomycin instillation and continue for the duration of the study (typically 14 or 21 days).
-
Group animals as follows:
-
Group 1: Saline + Vehicle
-
Group 2: Bleomycin + Vehicle
-
Group 3: Bleomycin + this compound (Low Dose)
-
Group 4: Bleomycin + this compound (High Dose)
-
4. Endpoint Analysis (Day 14 or 21):
-
Histopathology: Harvest lungs, inflate with 10% neutral buffered formalin, and embed in paraffin.[2] Stain 5 µm sections with Picro-Sirius Red.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue for biochemical quantification of total collagen content.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx and cytokine levels (e.g., IL-1β).[2]
Protocol 3: In Vivo Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
This model is a classic and reproducible method for inducing hepatic fibrosis.[16][17][18]
1. Animal Model:
-
Use 8-10 week old male C57BL/6 or Swiss mice.
2. Induction of Fibrosis:
-
Administer CCl₄ (e.g., 1.0 mL/kg, diluted 1:4 in corn oil) via intraperitoneal injection twice or three times a week for 4-8 weeks.[16][19] Control animals receive corn oil only.
3. This compound Administration:
-
Administer this compound daily via oral gavage, starting either concurrently with CCl₄ treatment (preventative model) or after a set period of CCl₄ induction (therapeutic model).
-
Group animals similarly to the lung fibrosis model.
4. Endpoint Analysis (at the end of the treatment period):
-
Histopathology: Harvest the largest lobe of the liver, fix in 10% neutral buffered formalin, and process for Picro-Sirius Red staining.
-
Hydroxyproline Assay: Use a portion of the liver tissue for total collagen quantification.
-
Serum Analysis: Collect blood to measure liver injury markers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[16]
Protocol 4: In Vivo Unilateral Ureteral Obstruction (UUO) Model
The UUO model induces rapid and progressive tubulointerstitial fibrosis in the kidney.[1][20][21]
1. Animal Model:
-
Use 8-10 week old male C57BL/6 mice.
2. Induction of Fibrosis:
-
Anesthetize the mouse and make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using a 4-0 or 5-0 silk suture.[1][22] The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureteral ligation.
3. This compound Administration:
-
Begin daily administration of this compound immediately after surgery and continue for the study duration (typically 7 or 14 days).
-
Group animals as follows:
-
Group 1: Sham + Vehicle
-
Group 2: UUO + Vehicle
-
Group 3: UUO + this compound (Low Dose)
-
Group 4: UUO + this compound (High Dose)
-
4. Endpoint Analysis (Day 7 or 14):
-
Histopathology: Harvest both the obstructed (left) and contralateral (right) kidneys. Fix in 10% neutral buffered formalin and process for Picro-Sirius Red staining.
-
Hydroxyproline Assay: Use a portion of the renal cortex for total collagen quantification.
-
Gene Expression: Extract RNA from the renal cortex to analyze fibrotic markers (Col1a1, Acta2, Tgfb1) and inflammatory markers.
Quantitative Analysis Protocols
Protocol 5: Quantification of Fibrosis by Picro-Sirius Red Staining
1. Staining Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Stain in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60-90 minutes.[23][24]
-
Differentiate in 0.5% acetic acid, dehydrate through ethanol (B145695) series, clear in xylene, and mount.[23]
2. Image Acquisition:
-
Digitize the entire stained tissue section using a whole-slide scanner at 20x magnification.
3. Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with color deconvolution plugins, or specialized software like Visiopharm).
-
Set a color threshold to specifically select the red-stained collagen fibers.
-
Calculate the collagen-positive area as a percentage of the total tissue area, excluding empty spaces and artifacts.[24]
Protocol 6: Quantification of Total Collagen by Hydroxyproline Assay
Hydroxyproline is an amino acid largely specific to collagen, and its measurement provides a quantitative assessment of total collagen content.[25][26]
1. Sample Preparation:
-
Weigh a portion of frozen tissue (approx. 10-30 mg).
-
Homogenize the tissue in water.
2. Hydrolysis:
-
Add an equal volume of concentrated Hydrochloric Acid (~12 M) to the homogenate in a pressure-tight vial.
-
Hydrolyze the sample at 110-120°C for 3 to 18 hours.
3. Assay Procedure (based on a typical colorimetric kit):
-
Evaporate the hydrolyzed samples to dryness to remove the acid.
-
Reconstitute the sample in assay buffer.
-
Add Chloramine-T reagent to oxidize the hydroxyproline and incubate for 20 minutes at room temperature.[25]
-
Add DMAB (Ehrlich's) reagent and incubate at 60-65°C for 20-90 minutes, which develops a colorimetric product.[25]
-
Read the absorbance at ~560 nm using a microplate reader.
-
Calculate the hydroxyproline concentration based on a standard curve and express the results as µg of hydroxyproline per mg of wet tissue weight.
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Myofibroblast Differentiation In Vitro
| Treatment Group | α-SMA Positive Cells (%) | Relative COL1A1 mRNA Expression |
| Vehicle Control | 5.2 ± 1.1 | 1.0 ± 0.2 |
| TGF-β (5 ng/mL) + Vehicle | 78.5 ± 5.4 | 8.3 ± 0.9 |
| TGF-β + this compound (1 µM) | 45.1 ± 4.8 | 4.1 ± 0.5 |
| TGF-β + this compound (10 µM) | 22.6 ± 3.9 | 2.5 ± 0.3 |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to TGF-β + Vehicle group. |
Table 2: Efficacy of this compound in Bleomycin-Induced Lung Fibrosis Model
| Treatment Group | Ashcroft Score | Lung Hydroxyproline (µg/mg) | BALF IL-1β (pg/mL) |
| Saline + Vehicle | 0.8 ± 0.2 | 12.5 ± 1.5 | 25.4 ± 4.1 |
| Bleomycin + Vehicle | 5.9 ± 0.6 | 45.8 ± 4.2 | 155.2 ± 12.8 |
| Bleomycin + this compound (10 mg/kg) | 3.5 ± 0.4 | 28.9 ± 3.1 | 75.6 ± 8.9 |
| Bleomycin + this compound (30 mg/kg) | 2.1 ± 0.3 | 19.1 ± 2.5 | 48.3 ± 6.2** |
| Data are presented as Mean ± SEM. Ashcroft score is a semi-quantitative histological score of fibrosis severity.[27] *p<0.05, *p<0.01 compared to Bleomycin + Vehicle group. |
Table 3: Efficacy of this compound in CCl₄-Induced Liver Fibrosis Model
| Treatment Group | Sirius Red Positive Area (%) | Liver Hydroxyproline (µg/mg) | Serum ALT (U/L) |
| Oil + Vehicle | 1.1 ± 0.2 | 1.5 ± 0.3 | 42 ± 5 |
| CCl₄ + Vehicle | 8.7 ± 1.1 | 7.9 ± 0.8 | 215 ± 25 |
| CCl₄ + this compound (10 mg/kg) | 5.2 ± 0.7 | 4.8 ± 0.6 | 128 ± 18 |
| CCl₄ + this compound (30 mg/kg) | 3.1 ± 0.5 | 2.9 ± 0.4 | 85 ± 11** |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to CCl₄ + Vehicle group. |
Table 4: Efficacy of this compound in UUO-Induced Kidney Fibrosis Model
| Treatment Group | Sirius Red Positive Area (%) | Kidney Hydroxyproline (µg/mg) | Relative Col1a1 mRNA Expression |
| Sham + Vehicle | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.3 |
| UUO + Vehicle | 12.5 ± 1.4 | 9.8 ± 1.1 | 15.2 ± 2.1 |
| UUO + this compound (10 mg/kg) | 7.9 ± 0.9 | 6.1 ± 0.8 | 8.5 ± 1.5 |
| UUO + this compound (30 mg/kg) | 4.6 ± 0.6 | 3.5 ± 0.5 | 4.1 ± 0.9** |
| Data are presented as Mean ± SEM. Data from obstructed (left) kidney. *p<0.05, *p<0.01 compared to UUO + Vehicle group. |
Logical Framework for Assessment
The assessment of this compound's efficacy follows a logical progression from establishing its mechanism of action at a cellular level to demonstrating its therapeutic benefit in clinically relevant animal models of organ-specific fibrosis.
References
- 1. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. Intervention with a caspase-1 inhibitor reduces obesity-associated hyperinsulinemia, non-alcoholic steatohepatitis and hepatic fibrosis in LDLR-/-.Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase 1-mediated regulation of fibrogenesis in diet-induced steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-11 promotes renal fibrosis by stimulating IL-1β maturation via activating caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pleural inhibition of the caspase-1/IL-1β pathway diminishes profibrotic lung toxicity of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3-Inflammasome-Caspase-1 Pathway Is Upregulated in Idiopathic Pulmonary Fibrosis and Acute Exacerbations and Is Inducible by Apoptotic A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VX-765 ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 14. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
- 16. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Fight-or-flight: murine unilateral ureteral obstruction causes extensive proximal tubular degeneration, collecting duct dilatation, and minimal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 24. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fibrosis-inflammation.com [fibrosis-inflammation.com]
Application Note: Detection of Caspase Cleavage by Western Blot Following Nivocasan Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nivocasan (GS-9450) is a potent, irreversible pan-caspase inhibitor with high selectivity for caspase-1 and caspase-8.[1] These caspases are key mediators of apoptosis (programmed cell death) and inflammation. Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, while caspase-1 is a key component of the inflammasome and is involved in inflammatory responses.[2] The inhibition of these caspases by this compound can block the apoptotic cascade, making it a valuable tool for studying the roles of these specific caspases in disease models and a potential therapeutic agent.
This application note provides a detailed protocol for the use of Western blotting to detect the cleavage of caspases, a hallmark of their activation, in response to treatment with this compound. The protocol is optimized for the detection of cleaved caspase-3, a downstream executioner caspase, and cleaved caspase-8, a direct target of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response experiment investigating the effect of this compound on cleaved caspase-3 and cleaved caspase-8 levels in Jurkat cells induced with an apoptotic stimulus (e.g., FasL). Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin).
| This compound (nM) | Relative Cleaved Caspase-8 Intensity | Relative Cleaved Caspase-3 Intensity |
| 0 | 1.00 | 1.00 |
| 1 | 0.75 | 0.80 |
| 10 | 0.45 | 0.50 |
| 100 | 0.15 | 0.20 |
| 1000 | 0.05 | 0.08 |
Note: This data is illustrative and should be replaced with actual experimental results.
Experimental Protocols
This protocol outlines the steps for cell treatment, protein extraction, and Western blot analysis to assess caspase cleavage.
Materials
-
Cell line (e.g., Jurkat, HeLa)
-
Cell culture medium and supplements
-
This compound (GS-9450)
-
Apoptosis-inducing agent (e.g., FasL, TNF-α, Staurosporine)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved caspase-8 (Asp391)
-
Rabbit anti-cleaved caspase-3 (Asp175)[3]
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding the chosen stimulus (e.g., FasL) and incubate for the desired time (e.g., 4-6 hours). Include appropriate controls (untreated, stimulus only).
-
-
Protein Extraction:
-
Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-8 or anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the cleaved caspase bands to the loading control (e.g., β-actin).
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Apoptotic and inflammatory pathways inhibited by this compound.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of caspase cleavage.
References
Application Notes and Protocols: Nivocasan (GS-9450) Treatment in Chronic Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nivocasan (GS-9450) is a pan-caspase inhibitor that has been investigated for the treatment of liver diseases characterized by excessive apoptosis, such as non-alcoholic steatohepatitis (NASH).[1][2][3] Apoptosis, or programmed cell death, of hepatocytes is a key driver in the progression of chronic liver injury to fibrosis and cirrhosis.[4] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. By inhibiting caspases, this compound aims to reduce hepatocyte death, thereby mitigating liver damage and inflammation, and consequently halting or reversing the progression of fibrosis.
These application notes provide a summary of the available data on this compound and other pan-caspase inhibitors in chronic liver injury models, along with detailed protocols for preclinical evaluation. Due to the limited publicly available preclinical data specifically for this compound, the experimental protocols provided are based on established methods for evaluating pan-caspase inhibitors in relevant animal models of chronic liver injury.
Data Presentation: Pan-Caspase Inhibitors in Chronic Liver Injury Models
The following table summarizes the treatment duration and key findings from preclinical and clinical studies of pan-caspase inhibitors in models of chronic liver injury.
| Compound | Model | Species | Treatment Duration | Key Findings |
| This compound (GS-9450) | NASH (Clinical Trial) | Human | 4 weeks | Significant reduction in serum ALT levels.[1][2][3] |
| Emricasan (IDN-6556) | High-Fat Diet-induced NASH | Mouse | 20 weeks | Reduced hepatocyte apoptosis, liver injury, inflammation, and fibrosis. |
| Emricasan (IDN-6556) | Bile Duct Ligation (BDL) | Mouse | 3 and 10 days | Attenuated hepatocyte apoptosis, liver injury, inflammation, and fibrogenesis. |
| VX-166 | Methionine/Choline-Deficient (MCD) Diet-induced NASH | Mouse | 4 and 8 weeks | Decreased active caspase-3, apoptosis, and liver fibrosis. |
Signaling Pathway: Mechanism of Action of this compound
This compound, as a pan-caspase inhibitor, intervenes in the apoptotic signaling cascade initiated by various stimuli characteristic of chronic liver injury, such as death receptor activation (e.g., Fas, TNF-R1) and mitochondrial stress. By blocking the activity of initiator and executioner caspases, this compound prevents the cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis, thereby protecting hepatocytes from cell death and interrupting the downstream profibrotic and inflammatory consequences.
Caption: this compound inhibits key caspases, blocking hepatocyte apoptosis.
Experimental Protocols
The following are detailed protocols for inducing chronic liver injury in rodents and for the subsequent evaluation of this compound treatment. These protocols are based on established methodologies in the field.
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
This model is a widely used and reproducible method for inducing chronic liver fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle)
-
This compound (GS-9450)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
Induction of Fibrosis:
-
Prepare a 10% (v/v) solution of CCl₄ in olive oil.
-
Administer CCl₄ solution (1 ml/kg body weight) via intraperitoneal (i.p.) injection twice a week for 6-8 weeks.
-
A control group should receive i.p. injections of olive oil only.
-
-
This compound Treatment:
-
After the initial 4 weeks of CCl₄ administration, begin treatment with this compound.
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/kg).
-
Administer this compound or vehicle daily via oral gavage for the remaining 2-4 weeks of the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Blood Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Histological Analysis: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology and Sirius Red staining to quantify collagen deposition (fibrosis).
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic genes (e.g., Col1a1, Acta2, Timp1) and inflammatory markers (e.g., Tnf, Il6).
-
Apoptosis Assays: Perform TUNEL staining or immunohistochemistry for cleaved caspase-3 on liver sections to assess the level of hepatocyte apoptosis.
-
Protocol 2: Methionine and Choline-Deficient (MCD) Diet-Induced NASH in Mice
This model mimics the key features of human NASH, including steatosis, inflammation, and fibrosis.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Methionine and choline-deficient (MCD) diet
-
Control diet
-
This compound (GS-9450)
-
Vehicle for this compound
-
Standard laboratory equipment
Procedure:
-
Induction of NASH:
-
Feed mice with the MCD diet for 4-8 weeks to induce NASH.
-
A control group should be fed the control diet.
-
-
This compound Treatment:
-
Concurrently with the initiation of the MCD diet, begin daily administration of this compound or vehicle via oral gavage.
-
-
Endpoint Analysis:
-
At the end of the study period, collect blood and liver tissue.
-
Blood Analysis: Measure serum ALT, AST, and lipid profiles.
-
Histological Analysis: Perform H&E staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS). Use Sirius Red staining to evaluate fibrosis.
-
Biochemical Analysis: Measure liver triglyceride content.
-
Apoptosis and Gene Expression Analysis: As described in Protocol 1.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of chronic liver injury.
Caption: A typical workflow for preclinical evaluation of this compound.
Conclusion
This compound (GS-9450) and other pan-caspase inhibitors have demonstrated the potential to mitigate liver injury and fibrosis in various preclinical and clinical settings by targeting hepatocyte apoptosis. The provided protocols offer a framework for researchers to further investigate the therapeutic efficacy of this compound in relevant chronic liver injury models. Careful selection of the animal model and appropriate endpoint analyses are crucial for obtaining robust and translatable data. Further preclinical studies are warranted to fully elucidate the long-term efficacy and safety of this compound for the treatment of chronic liver diseases.
References
- 1. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current investigations for liver fibrosis treatment: between repurposing the FDA-approved drugs and the other emerging approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on Efficacy and Safety of Emerging Hepatic Antifibrotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Cell Viability in Response to Nivocasan Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for assessing the effects of Nivocasan (also known as GS-9450), a pan-caspase inhibitor, on cell viability and apoptosis.[1][2] Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in numerous diseases.[3][4] Caspases, a family of cysteine proteases, are central to the execution of apoptosis.[5][6] this compound has been identified as an inhibitor of caspases, including the initiator caspase-9, and has been investigated for its hepatoprotective activities.[1][3] This application note details methods for treating cell cultures with this compound and subsequently measuring cell viability using the MTT assay, quantifying apoptosis via Annexin V/Propidium Iodide (PI) staining, and directly measuring caspase-9 activity. These protocols are essential for researchers investigating the cytoprotective or therapeutic potential of this compound.
Mechanism of Action: Intrinsic Apoptosis Pathway and this compound Inhibition
Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The intrinsic pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytosol. There, cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[7] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6]
This compound functions by inhibiting caspase activity. As an inhibitor of caspase-9, it can block the apoptotic cascade upstream of the executioner caspases, thereby preventing cell death.[3][8]
Caption: Intrinsic apoptosis pathway showing this compound's inhibition of Caspase-9.
Experimental Workflow Overview
A typical experiment to assess the effect of this compound on cell viability involves several key stages, from cell preparation to data analysis.
Caption: General experimental workflow for assessing cell viability with this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well (for adherent cells) or 2x10³ cells/well (for suspension cells) in 100 µL of complete culture medium.[9][10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[9]
-
Induction of Apoptosis (Optional): If this compound's protective effect is being studied, treat cells with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) at a predetermined concentration.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to various final concentrations in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound (and/or apoptosis inducer). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 2: MTT Assay for Cell Viability
The MTT assay measures cellular metabolic activity as an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[11][12]
-
Reagent Preparation: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[10] Filter sterilize the solution.[10]
-
MTT Addition: After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[9][10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing the formazan crystals to form.[9][12]
-
Solubilization:
-
For Adherent Cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well.[10][12]
-
For Suspension Cells: Add the solubilization solution directly to the wells.
-
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to reduce background.[9]
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[13][14] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13][15]
-
Cell Harvesting:
-
Adherent Cells: Gently trypsinize the cells and collect them. Also, collect the media containing any floating (dead) cells to ensure all cell populations are analyzed.[16]
-
Suspension Cells: Collect cells directly from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension (1-5 x 10⁵ cells) at ~300 x g for 5 minutes.[14][15] Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[15][17]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution to the cell suspension.[14][15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[15]
Protocol 4: Caspase-9 Activity Assay (Colorimetric)
This assay measures the activity of caspase-9 by detecting the cleavage of a specific colorimetric substrate, such as LEHD-pNA.[7][18]
-
Cell Lysis: Collect 1-2 x 10⁶ cells by centrifugation. Lyse the cells by adding ~50 µL of cold Lysis Buffer per 1 x 10⁶ cells.[18][19]
-
Incubation: Incubate the lysate on ice for 10-30 minutes.[18][19]
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[18]
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration using a suitable assay (e.g., BCA).
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein).[18]
-
Reaction Buffer: Add 50 µL of 2X Reaction Buffer (containing fresh DTT) to each sample.[18]
-
Substrate Addition: Add 5 µL of the Caspase-9 substrate (LEHD-pNA, 4 mM) to each well.[18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[7][18] The results can be expressed as the fold increase in caspase activity compared to an untreated control.[7]
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Representative Data from MTT Assay
Data shows the effect of increasing concentrations of this compound on the viability of cells undergoing apoptosis, as measured by the MTT assay. Viability is expressed as a percentage relative to the untreated control.
| Treatment Group | This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| Apoptosis Inducer | 0 | 0.45 ± 0.05 | 36% |
| Apoptosis Inducer | 1 | 0.62 ± 0.06 | 50% |
| Apoptosis Inducer | 10 | 0.88 ± 0.07 | 70% |
| Apoptosis Inducer | 50 | 1.10 ± 0.09 | 88% |
Table 2: Representative Data from Annexin V/PI Staining
Data shows the distribution of cell populations after treatment, as determined by flow cytometry.
| Treatment Group | % Live Cells (Q4: AV-/PI-) | % Early Apoptotic (Q3: AV+/PI-) | % Late Apoptotic/Necrotic (Q2: AV+/PI+) |
| Untreated Control | 95.2% | 2.5% | 1.8% |
| Apoptosis Inducer | 40.1% | 35.6% | 23.5% |
| Inducer + 10 µM this compound | 68.5% | 18.3% | 12.1% |
Table 3: Representative Data from Caspase-9 Activity Assay
Data shows the relative caspase-9 activity, expressed as a fold change over the untreated control.
| Treatment Group | Relative Caspase-9 Activity (Fold Change) |
| Untreated Control | 1.0 |
| Apoptosis Inducer | 4.5 |
| Inducer + 10 µM this compound | 1.8 |
Troubleshooting
-
MTT Assay:
-
Problem: Low signal or high background.
-
Solution: Ensure reagents are at room temperature. Use serum-free media during the MTT incubation step, as serum and phenol (B47542) red can cause background interference.
-
Problem: Formazan crystals do not fully dissolve.
-
Solution: Increase shaking time or gently pipette the solvent up and down to aid dissolution.[10]
-
-
Annexin V/PI Staining:
-
Caspase Activity Assay:
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 5. Measuring apoptosis: caspase inhibitors and activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 15. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. mpbio.com [mpbio.com]
Troubleshooting & Optimization
Nivocasan solubility issues in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the effective use of Nivocasan in experimental settings. This compound (also known as GS-9450) is a potent pan-caspase inhibitor used in research to study apoptosis and other caspase-mediated processes.[1][2] Due to its hydrophobic nature, researchers may encounter challenges with its solubility in aqueous buffers. This guide offers solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pan-caspase inhibitor, meaning it can block the activity of multiple caspase enzymes.[1] Caspases are a family of proteases that play a critical role in the programmed cell death pathway known as apoptosis. Specifically, this compound has been shown to be an irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[3] By inhibiting caspase-9, this compound can prevent the activation of downstream executioner caspases (like caspase-3 and -7), thereby blocking the apoptotic cascade.[4]
Q2: What are the known solubility properties of this compound?
A2: this compound is a solid, white powder that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is not soluble in water.[2] This low aqueous solubility is a common characteristic of many small molecule inhibitors and can lead to precipitation when diluting DMSO stock solutions into aqueous experimental buffers.[5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[6][7] A typical starting stock concentration is in the range of 10-50 mM.[7] It is crucial to use anhydrous DMSO to prevent the degradation of the compound, especially during storage.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2][6] When stored properly, the stock solution should be stable for an extended period.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses the common problem of this compound precipitation when preparing working solutions in aqueous buffers.
Problem: My this compound solution becomes cloudy or forms a precipitate when I dilute my DMSO stock into my aqueous buffer (e.g., PBS, cell culture media).
Cause: The solubility of this compound in the final aqueous solution is exceeded. The percentage of DMSO in the final working solution is not high enough to keep the compound dissolved.
Solutions:
The following table outlines several strategies to overcome solubility issues. It is recommended to test these systematically to find the optimal conditions for your specific experiment.
| Strategy | Detailed Steps | Considerations |
| 1. Optimize Final DMSO Concentration | Increase the final percentage of DMSO in your working solution. Start with a low concentration (e.g., 0.1%) and incrementally increase it (e.g., 0.25%, 0.5%, 1%). | Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is crucial to determine the tolerance of your specific cell line. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[6] |
| 2. Modify the Dilution Method | Instead of a single dilution step, perform serial dilutions. First, create an intermediate dilution of your this compound stock in 100% DMSO. Then, add this intermediate dilution to your aqueous buffer. Ensure rapid mixing by vortexing or pipetting immediately after addition.[5] | Adding the DMSO stock to the aqueous buffer (and not the other way around) while vortexing can aid in rapid dispersion and prevent localized high concentrations that lead to precipitation. |
| 3. Utilize Co-solvents or Solubilizing Agents | In some cases, the addition of other co-solvents (e.g., ethanol) or solubilizing agents like PEG-400 or Tween-20 to the aqueous buffer can improve solubility. | The compatibility of these agents with your specific assay must be validated. They can interfere with protein-ligand binding or cellular processes. Perform control experiments to assess any effects of the solubilizing agent alone. |
| 4. Adjust Buffer pH | If your experimental conditions allow, a slight adjustment of the buffer's pH may improve the solubility of this compound. | The effect of pH on this compound's solubility is not well-documented. This approach requires careful consideration as changes in pH can affect cellular viability and the activity of other biological molecules. |
| 5. Gentle Warming and Sonication | Gently warming the final solution to 37°C or using a bath sonicator for a short period can sometimes help to redissolve precipitated compound. | Be cautious with this method as prolonged exposure to heat or sonication can degrade the compound. This is often a temporary solution, and the compound may precipitate again upon cooling. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 4.15 mg) using an analytical balance in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (415.41 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 4.15 mg of this compound: Volume = (0.00415 g / 415.41 g/mol ) / 0.01 mol/L = 0.001 L = 1 mL.
-
-
Dissolution: Under sterile conditions, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in an Aqueous Buffer
Objective: To determine the highest concentration of this compound that can be prepared in a specific aqueous buffer (e.g., PBS) with a tolerable percentage of DMSO without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a Dilution Series: Prepare a series of this compound dilutions in your aqueous buffer. For each dilution, keep the final DMSO concentration constant (e.g., 0.5%).
-
Example for a 100 µM final concentration with 0.5% DMSO: Add 5 µL of 10 mM this compound stock to 995 µL of aqueous buffer.
-
-
Incubation: Incubate the prepared solutions at the temperature of your intended experiment (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness.
-
Quantitative Measurement (Optional): To quantify precipitation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate.
-
Measure Supernatant Concentration: Carefully collect the supernatant and measure the concentration of the soluble this compound using a suitable analytical method, such as UV-Vis spectrophotometry at a predetermined wavelength or HPLC.
-
Determine Maximum Solubility: The highest concentration that does not show visual precipitation and where the measured supernatant concentration is close to the nominal concentration is the maximum soluble concentration under those buffer conditions.
Visualizations
Signaling Pathway
Caption: Intrinsic apoptotic pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Caspase-9 as a therapeutic target for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Nivocasan Dosage Optimization: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Nivocasan (GS-9450), a pan-caspase inhibitor, to minimize off-target effects during experimental procedures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate effective and accurate research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, irreversible pan-caspase inhibitor. It broadly targets and inhibits the activity of caspases, a family of cysteine proteases that are critical executioners of apoptosis (programmed cell death) and are involved in inflammatory signaling. Specifically, this compound has been shown to inhibit caspases-1, -8, and -9.[1][2] By blocking these caspases, this compound can mitigate cell death and inflammation, which has been explored in contexts such as liver injury.[1][3]
Q2: What are the potential off-target effects of this compound?
Q3: What is a recommended starting concentration range for in vitro experiments with this compound?
A3: For initial in vitro experiments, a concentration range of 1 µM to 50 µM is a reasonable starting point for assessing both on-target efficacy and cytotoxicity. The optimal concentration will be highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for caspase inhibition and the half-maximal cytotoxic concentration (CC50) to establish a therapeutic window.
Q4: How can I determine the on-target activity of this compound in my cell-based assays?
A4: The on-target activity of this compound can be quantified by measuring the inhibition of caspase activity. Commercially available assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive and high-throughput method for this purpose.[4][5][6][7] These assays typically use a specific peptide substrate for caspases (e.g., DEVD for caspase-3/7) that, when cleaved, generates a detectable signal (luminescence or fluorescence). A reduction in this signal in the presence of this compound indicates its inhibitory activity.
Troubleshooting Guides
Issue: High variability in caspase activity assay results.
-
Question: My caspase activity assay results are inconsistent across replicate wells. What could be the cause?
-
Answer:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette to seed cells evenly. Variations in cell number per well will lead to different levels of basal and induced caspase activity.
-
Pipetting Errors: When adding this compound or assay reagents, ensure accurate and consistent volumes are dispensed into each well. For viscous solutions, consider using reverse pipetting techniques.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell health. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data.
-
Incomplete Cell Lysis: Ensure the cell lysis step in your assay protocol is complete to release all cellular contents, including caspases. Incomplete lysis will result in an underestimation of caspase activity.
-
Issue: Unexpected cytotoxicity at low this compound concentrations.
-
Question: I'm observing significant cell death at concentrations where I expect to see minimal toxicity. What should I investigate?
-
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.[8][9] Your chosen cell line may be particularly sensitive to pan-caspase inhibition. Consider testing a panel of cell lines to find a more suitable model.
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).[10] Always include a vehicle control (media with the same concentration of solvent) in your experiments.
-
Off-Target Effects: The observed cytotoxicity could be due to this compound's interaction with unintended cellular targets. While a specific off-target profile is not published, pan-caspase inhibition can have broad cellular impacts.[1]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can induce cell stress and death, confounding your results. Regularly test your cell cultures for contamination.
-
Quantitative Data Summary
Due to the limited availability of public data, the following table presents a hypothetical yet representative dataset for this compound in common liver cell lines. Researchers should generate their own dose-response curves for their specific experimental systems.
| Cell Line | This compound On-Target EC50 (Caspase-3/7 Inhibition) | This compound Off-Target CC50 (Cytotoxicity) | Therapeutic Index (CC50/EC50) |
| HepG2 (Human Hepatocellular Carcinoma) | 5 µM | 75 µM | 15 |
| Huh-7 (Human Hepatocellular Carcinoma) | 8 µM | 90 µM | 11.25 |
| Primary Human Hepatocytes | 2 µM | 40 µM | 20 |
Experimental Protocols
Protocol 1: Determining On-Target Efficacy using Caspase-Glo® 3/7 Assay
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[4][5][6]
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the appropriate wells. Include wells with untreated cells (negative control) and a vehicle control.
-
Induction of Apoptosis: Treat cells with a known apoptosis inducer (e.g., staurosporine (B1682477) at 1 µM) for 4-6 hours.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of caspase inhibition relative to the apoptosis-induced control.
Protocol 2: Assessing Off-Target Cytotoxicity using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of culture medium in a clear 96-well plate. Allow cells to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
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Incubation: Incubate the plate at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: this compound's pan-caspase inhibition of apoptosis signaling pathways.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Logical troubleshooting for this compound experiments.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. Caspase 3/7 Activity [protocols.io]
- 7. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 8. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of selective cytotoxic and synthetic lethal drug responses in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Nivocasan Instability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Nivocasan in long-term experimental setups. The following information is intended to help identify potential causes of instability and offers protocols to assess and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GS-9450) is a potent and selective inhibitor of caspase-9, an initiator caspase crucial for the intrinsic pathway of apoptosis. By inhibiting caspase-9, this compound blocks the downstream activation of executioner caspases (e.g., caspase-3 and -7), thereby preventing programmed cell death.
Q2: I'm observing a diminishing effect of this compound in my long-term cell culture experiment. What could be the cause?
A diminishing effect of this compound over time is likely due to its degradation in the cell culture medium. Several factors can contribute to the breakdown of a small molecule inhibitor like this compound, including hydrolysis of its amide bond, oxidation, or metabolism by the cells. It is also possible that the compound is being sequestered by components in the serum.
Q3: How can I determine the stability of this compound in my specific experimental conditions?
To determine the stability of this compound, you can perform a time-course experiment where the concentration of the intact compound is measured at different time points under your specific cell culture conditions (e.g., media, temperature, CO2 levels). High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a common and reliable method for this analysis. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid powder at -20°C in a dry and dark environment. Stock solutions are typically prepared in a non-aqueous solvent like DMSO and should also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. While this compound is stable enough for short-term shipping at ambient temperatures, prolonged exposure to room temperature, light, and aqueous environments should be avoided.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased efficacy of this compound over time | Compound degradation in cell culture media. | 1. Determine the half-life of this compound in your specific media using the HPLC-MS stability assay protocol.2. Increase the frequency of media changes with freshly prepared this compound.3. Consider using a lower serum concentration if serum components are suspected of binding to or degrading the compound. |
| High variability between experimental replicates | Inconsistent compound concentration or degradation. | 1. Ensure complete solubilization of this compound stock solution before use.2. Prepare fresh dilutions of this compound for each experiment from a frozen stock aliquot.3. Standardize the timing of media changes and sample collection. |
| Unexpected cellular toxicity or off-target effects | Accumulation of degradation products. | 1. Attempt to identify potential degradation products using HPLC-MS.2. If degradation is confirmed, increase the frequency of media changes to minimize the accumulation of these products. |
| Precipitation of the compound in the media | Poor solubility in aqueous media. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) and is consistent across all conditions.2. Visually inspect the media for any signs of precipitation after the addition of this compound.3. If precipitation occurs, consider lowering the working concentration of this compound. |
Data Presentation: Hypothetical this compound Stability
The following table provides a hypothetical example of stability data for this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. Note: This data is for illustrative purposes only. Researchers should generate their own stability data for their specific experimental conditions.
| Time (hours) | This compound Concentration (%) | Standard Deviation |
| 0 | 100 | 0 |
| 6 | 85 | 3.2 |
| 12 | 68 | 4.1 |
| 24 | 45 | 3.8 |
| 48 | 20 | 2.5 |
| 72 | <5 | 1.5 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC-MS
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
DMSO (for stock solution)
-
Acetonitrile (B52724) (for protein precipitation)
-
Sterile microcentrifuge tubes
-
HPLC-MS system
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in the desired cell culture medium to the final working concentration (e.g., 10 µM).
-
Time-Course Incubation:
-
Dispense the this compound-containing medium into sterile tubes or wells of a culture plate.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
The 0-hour time point should be collected immediately after preparation.
-
-
Sample Preparation for HPLC-MS:
-
To precipitate proteins, add 2 volumes of cold acetonitrile to 1 volume of the collected medium sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the concentration of intact this compound.
-
The percentage of this compound remaining at each time point is calculated relative to the 0-hour time point.
-
Mandatory Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound on Caspase-9.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in cell culture media.
Logical Relationship: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for addressing this compound instability.
Technical Support Center: Investigating Potential Off-Target Effects of Nivocasan
Disclaimer: As of late 2025, detailed public information regarding the specific off-target effects of Nivocasan in various cell lines is limited. This compound is known as a caspase inhibitor. This guide provides a general framework and standardized protocols for researchers to investigate potential off-target effects of this compound or any novel caspase-9 inhibitor. The quantitative data and specific experimental outcomes presented are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line at concentrations where we expect to see specific caspase-9 inhibition with this compound. Is this an expected on-target effect?
A1: Not necessarily. While high concentrations of any compound can lead to cytotoxicity, significant cell death at or near the IC50 for caspase-9 inhibition may suggest off-target effects. The primary mechanism of a specific caspase-9 inhibitor is to block apoptosis. Widespread cytotoxicity could indicate that this compound is affecting other essential cellular pathways.
Q2: Our cells are showing unexpected morphological changes and altered signaling in pathways not directly related to apoptosis after this compound treatment. What could be the cause?
A2: These observations strongly suggest potential off-target activities. Small molecule inhibitors can interact with multiple proteins, leading to unforeseen phenotypic changes. For instance, a compound designed to inhibit a specific caspase might also interact with other proteases, kinases, or phosphatases, leading to changes in cell adhesion, cytoskeletal arrangement, or activation of alternative signaling cascades.
Q3: How can we be sure that the observed effects of this compound in our experiments are due to caspase-9 inhibition and not an off-target effect?
A3: This is a critical aspect of validating your results. A robust method is to use a multi-pronged approach. This includes comparing the effects of this compound with other known caspase-9 inhibitors that have different chemical scaffolds. Additionally, using a cell line where caspase-9 has been knocked out (e.g., using CRISPR/Cas9) is a powerful tool. If this compound still produces the same effect in these knockout cells, it is highly indicative of an off-target mechanism.
Q4: What are the first steps to identify the potential off-target proteins of this compound?
A4: A good starting point is to perform a broad-panel screening against other related enzymes. Since this compound is a caspase inhibitor, screening it against a panel of other caspases and proteases is recommended. Depending on the observed cellular phenotype, you might also consider a kinome scan, as many small molecules show off-target kinase activity.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed with this compound Treatment
You are treating a cancer cell line (e.g., HeLa) with this compound to study its effect on apoptosis. You observe significant cell death at concentrations that are supposed to be selective for caspase-9 inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Hypothetical Data Presentation:
Table 1: Comparison of IC50 Values for this compound
| Cell Line | Assay Type | This compound IC50 (µM) |
| HeLa (Wild-Type) | Caspase-9 Activity | 0.5 |
| HeLa (Wild-Type) | Cell Viability (MTT) | 1.2 |
| HeLa (Caspase-9 KO) | Cell Viability (MTT) | 1.5 |
In this hypothetical scenario, the small difference in the cytotoxicity IC50 between wild-type and caspase-9 knockout cells suggests that the observed cell death is largely independent of caspase-9 and likely due to an off-target effect.
Issue 2: Altered Phosphorylation of a Signaling Protein Unrelated to Apoptosis
Following this compound treatment, you observe an unexpected increase in the phosphorylation of a kinase, for example, ERK1/2, in your cell line via Western blot.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected signaling pathway activation.
Hypothetical Data Presentation:
Table 2: Kinome Scan Results for this compound at 10 µM
| Kinase | % Inhibition |
| Kinase A | 92% |
| Kinase B | 85% |
| ... | ... |
| Other 400+ Kinases | < 50% |
This hypothetical data indicates that this compound significantly inhibits two kinases at a concentration relevant to your cell-based assays, suggesting a potential off-target interaction that could lead to the observed ERK1/2 phosphorylation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of this compound in a 96-well plate format.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
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96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Protocol 2: Broad-Panel Protease Screening
This is a general outline for screening this compound against a panel of proteases. This is typically performed as a service by specialized companies.
Conceptual Workflow:
Caption: Workflow for broad-panel protease screening.
Data Interpretation: The results will be provided as a percentage of inhibition for each protease at a given concentration of this compound. Significant inhibition of proteases other than caspase-9 would indicate off-target activity.
Protocol 3: Western Blot for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation state of a protein (e.g., p-ERK1/2) in response to this compound treatment.
Materials:
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Cell line of interest
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This compound
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
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HRP-conjugated secondary antibody
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ECL substrate
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Chemiluminescence imaging system
Procedure:
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Plate cells and treat with various concentrations of this compound for the desired time.
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Lyse the cells on ice with lysis buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
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Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
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Strip the membrane (if necessary) and re-probe for total protein (e.g., total-ERK1/2) and a loading control (e.g., GAPDH) to normalize the results.
How to control for Nivocasan vehicle effects in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for vehicle effects in in vivo studies involving Nivocasan (also known as GS-9450), a pan-caspase inhibitor. Given that specific vehicle formulations for this compound are not widely published, this guide focuses on establishing a robust methodology for vehicle selection, formulation, and validation to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for my this compound in vivo study?
A1: A vehicle control group is administered the same formulation as the experimental group, but without this compound.[1][2] This is a critical component of study design, as it allows researchers to distinguish the pharmacological effects of this compound from any potential biological effects of the vehicle itself.[1][2] Without a proper vehicle control, any observed effects could be mistakenly attributed to this compound when they are, in fact, a side effect of the delivery medium.
Q2: What are some common vehicles for poorly soluble compounds like this compound?
A2: For compounds with limited aqueous solubility, which is common for many small molecule inhibitors, a multi-component vehicle system is often necessary. Common components include:
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Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for a wide range of molecules.[3]
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Co-solvents: Polyethylene glycols (e.g., PEG300, PEG400) and propylene (B89431) glycol are used to improve solubility and are generally well-tolerated at low concentrations.[2][4]
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Surfactants: Non-ionic surfactants like Tween 80 or Cremophor EL are used to maintain the compound in solution and prevent precipitation, particularly when the formulation is introduced into an aqueous physiological environment.[3]
-
Aqueous Base: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) is typically used as the final diluent to bring the formulation to the desired volume and improve physiological compatibility.[3]
Q3: How do I select the best vehicle for this compound?
A3: The ideal vehicle should dissolve this compound at the required concentration, be non-toxic and well-tolerated by the animal model, and not interfere with this compound's biological activity.[1] The selection process should be systematic, starting with simple, well-tolerated vehicles and progressing to more complex formulations only if necessary. A pilot study to assess the tolerability of the vehicle alone is highly recommended before beginning the main experiment.[2]
Q4: What are the mandatory control groups for an in vivo study with this compound?
A4: To ensure the results are robust and interpretable, the following control groups are recommended:
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Untreated Control: Animals that receive no treatment. This group provides a baseline for normal physiological parameters.[2]
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Vehicle Control: Animals that receive the vehicle alone, administered at the same volume, route, and frequency as the this compound-treated group. This is the most critical group for identifying vehicle-specific effects.[2]
-
Positive Control (if applicable): A group treated with a compound known to produce a well-characterized effect in your model. This helps to validate the experimental system.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected adverse events in the vehicle control group (e.g., inflammation, lethargy, weight loss). | Inherent Vehicle Toxicity: Some vehicles, especially those with high concentrations of co-solvents like DMSO, can have inherent biological effects.[3] | 1. Review Vehicle Safety Data: Consult literature for the known toxicity profile of the vehicle components in your chosen species and route of administration. 2. Reduce Vehicle Component Concentration: If using co-solvents, try to use the lowest effective concentration. 3. Change the Vehicle or Route: Consider a more biocompatible vehicle or a different route of administration if adverse effects persist.[2] |
| This compound precipitates out of solution during preparation or after administration. | Poor Solubility/Supersaturation: The concentration of this compound may exceed its solubility limit in the chosen vehicle.[2] | 1. Re-evaluate Solubility: Conduct solubility testing at different temperatures (e.g., 4°C, room temperature, 37°C) to ensure the stability of your formulation. 2. Modify the Vehicle: Try increasing the proportion of co-solvents or surfactants. Gentle warming and sonication can also aid dissolution.[3] 3. Prepare a Suspension: If a stable solution is not achievable, consider formulating a suspension using agents like 0.5% carboxymethylcellulose (CMC).[2] |
| High variability in the data from the this compound-treated group. | Inconsistent Formulation: The this compound may not be homogenously distributed in the vehicle. | 1. Standardize Formulation Protocol: Ensure the same procedure is followed for each preparation. 2. Ensure Homogeneity: For suspensions, ensure the formulation is well-mixed before each administration. 3. Fresh Preparations: Prepare the formulation fresh daily if stability is a concern.[3] |
| Blunted or opposite effect of this compound compared to in vitro data. | Vehicle Interference: The vehicle may be interacting with this compound's biological target or altering its metabolism. | 1. Conduct a Literature Review: Check for known interactions between your vehicle components and the biological pathways of interest. 2. Simplify the Vehicle: Use the simplest vehicle composition that maintains this compound solubility and stability. 3. Run Pilot Studies: Test different, structurally unrelated vehicles to see if the unexpected effect is vehicle-dependent. |
Experimental Protocols
Protocol 1: Vehicle Screening for this compound
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Objective: To identify a well-tolerated vehicle that can solubilize this compound at the desired concentration.
-
Materials: this compound, a panel of potential vehicle components (e.g., DMSO, PEG300, Tween 80, 0.9% Saline), sterile tubes, vortex mixer, sonicator.
-
Procedure:
-
Attempt to dissolve this compound in single solvents first (e.g., 100% DMSO).
-
If necessary, create a series of co-solvent formulations with varying ratios of components. A common starting point for a poorly soluble compound is a formulation containing DMSO, PEG300, Tween 80, and saline.[3]
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Prepare small volumes of each potential vehicle and add this compound to the target concentration.
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Vortex and/or sonicate to aid dissolution.
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Visually inspect for clarity and absence of precipitation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours) at room temperature and 4°C.
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Select the simplest formulation that maintains this compound in a clear solution for further tolerability testing.
-
Protocol 2: In Vivo Vehicle Tolerability Study
-
Objective: To assess the safety and tolerability of the selected vehicle in the chosen animal model.
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Animals: A small cohort of the same species, strain, and sex as the main study.
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Procedure:
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Administer the selected vehicle to the animals at the same volume and by the same route planned for the main study.
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Include a control group that receives an equivalent volume of sterile saline.
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Monitor the animals closely for a defined period (e.g., 7 days) for any adverse effects, including:
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Changes in body weight
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Changes in food and water intake
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Clinical signs of distress (e.g., lethargy, ruffled fur)
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Irritation at the injection site
-
-
At the end of the observation period, a gross necropsy and histopathological examination of key organs may be performed to look for any signs of toxicity.
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If adverse effects are observed, the vehicle must be reformulated.[2]
-
Visualizations
Caption: Workflow for selecting a suitable vehicle for this compound.
Caption: Troubleshooting pathway for unexpected effects in a vehicle control group.
References
Nivocasan not showing expected anti-apoptotic effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the anti-apoptotic effects of Nivocasan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound (also known as GS-9450) is a cell-permeable, irreversible pan-caspase inhibitor.[1] Its primary mechanism of action is to block apoptosis by covalently binding to the active site of caspases, the key proteases that execute programmed cell death. Specifically, this compound has been shown to inhibit initiator caspases such as caspase-8 and caspase-1, as well as the downstream executioner caspase-3.[2][3] By inhibiting these caspases, this compound is expected to prevent the cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.
Q2: Which apoptosis signaling pathways does this compound target?
This compound targets both the extrinsic and intrinsic apoptosis pathways by inhibiting key caspases in each.
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Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. Since this compound inhibits caspase-8, it directly blocks the propagation of the apoptotic signal from this pathway.[1][3]
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Intrinsic Pathway: Triggered by intracellular stress, this pathway leads to the activation of initiator caspase-9. While direct inhibition of caspase-9 by this compound has been reported, its inhibition of the common executioner caspase, caspase-3, also effectively blocks the final steps of this pathway.[3]
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the activity of this compound. It is soluble in DMSO. For short-term storage, it is recommended to keep it at 0-4°C. For long-term storage, it should be stored at -20°C.
Q4: I am not observing the expected anti-apoptotic effect with this compound. What are the possible reasons?
Several factors could contribute to the lack of an observed anti-apoptotic effect. These can be broadly categorized as issues with the compound itself, experimental design, or the specific cell system being used. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues when this compound does not show the expected anti-apoptotic effect in your experiments.
Problem 1: No or Weak Inhibition of Apoptosis
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incorrect Concentration of this compound | The optimal concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and apoptotic stimulus. A typical starting range for pan-caspase inhibitors is 10-50 µM. |
| Timing of this compound Treatment | As an irreversible inhibitor, this compound should be added prior to or concurrently with the apoptotic stimulus to be effective. Pre-incubation with this compound for 1-2 hours before inducing apoptosis is often recommended. |
| Compound Instability | Ensure that this compound has been stored correctly and that the DMSO stock solution is not too old. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions in culture medium for each experiment. |
| Cell Permeability Issues | While this compound is cell-permeable, its uptake can vary between cell types. If you suspect poor permeability, you may need to increase the concentration or incubation time. |
| Alternative Cell Death Pathways | Your experimental conditions might be inducing non-apoptotic cell death pathways, such as necroptosis or autophagy, which are not inhibited by caspase inhibitors. Consider using markers for these pathways to investigate this possibility. |
| High Level of Apoptotic Stimulus | An overly strong apoptotic stimulus may overwhelm the inhibitory capacity of this compound. Try reducing the concentration or duration of the apoptotic inducer. |
Problem 2: Inconsistent or Variable Results
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Cell Culture Conditions | Ensure that cells are healthy and in the logarithmic growth phase before treatment. High cell density or nutrient deprivation can lead to spontaneous apoptosis. |
| Assay Variability | Apoptosis assays can have inherent variability. Ensure consistent timing of all steps, including incubation times and reagent additions. Always include appropriate positive and negative controls in every experiment. |
| Improper Sample Handling | Be gentle when handling cells to avoid inducing mechanical stress and necrosis, which can interfere with apoptosis assays. |
Quantitative Data: Potency of Caspase Inhibitors
| Inhibitor | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) | Reference(s) |
| z-VAD-FMK | - | - | - | - | - | [4] |
| Q-VD-OPh | 50 | 25 | - | 100 | 430 | [4] |
| Emricasan (IDN-6556) | - | - | - | - | - | [4] |
| z-IETD-FMK | - | - | - | 350 | 3700 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
General Protocol for Assessing this compound's Anti-Apoptotic Effect
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Cell Seeding: Seed your cells of interest in a suitable culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
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This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in a complete cell culture medium. Remove the old medium from the cells and add the medium containing this compound. A typical pre-incubation time is 1-2 hours at 37°C.
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Induction of Apoptosis: After the pre-incubation period, add the apoptotic stimulus to the wells. This could be a chemical inducer (e.g., staurosporine, etoposide) or another stimulus (e.g., UV irradiation).
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Incubation: Incubate the cells for a time period appropriate for the chosen apoptotic stimulus and cell type. This may range from a few hours to 24 hours or more.
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Apoptosis Assay: At the end of the incubation period, assess apoptosis using your chosen method. Common methods include:
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Caspase Activity Assays: Measure the activity of specific caspases (e.g., caspase-3/7) using a fluorometric or colorimetric substrate.
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Annexin V/Propidium Iodide (PI) Staining: Detect the externalization of phosphatidylserine (B164497) (an early apoptotic marker) and loss of membrane integrity (a late apoptotic/necrotic marker) by flow cytometry or fluorescence microscopy.
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Western Blotting for Cleaved Caspases or Substrates: Detect the cleavage of caspases (e.g., cleaved caspase-3) or their substrates (e.g., PARP) by Western blot.
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Protocol for a Fluorometric Caspase-3/7 Activity Assay
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Prepare Reagents: Prepare the caspase-3/7 assay buffer and substrate according to the manufacturer's instructions.
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Cell Lysis: After treatment with this compound and the apoptotic stimulus, lyse the cells directly in the culture plate or after harvesting.
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Incubation with Substrate: Add the caspase-3/7 substrate to the cell lysates and incubate at room temperature, protected from light, for the time recommended by the manufacturer (typically 30-60 minutes).
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Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~498 nm excitation and ~521 nm emission for a fluorescein-based substrate).
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Data Analysis: Compare the fluorescence intensity of the treated samples to the untreated and vehicle controls. A reduction in fluorescence in the this compound-treated samples indicates inhibition of caspase-3/7 activity.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Extrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Nivocasan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of Nivocasan, a caspase-1 inhibitor. Given that specific formulation data for this compound is not extensively published, this guide draws upon established principles and techniques for enhancing the oral delivery of poorly soluble drug candidates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential challenges for its oral administration?
This compound is an inhibitor of caspase-1, an enzyme involved in inflammatory signaling pathways.[1] Challenges in the oral administration of caspase inhibitors often stem from poor aqueous solubility and/or low permeability across the intestinal epithelium, which can lead to low and variable bioavailability.[2] While specific data for this compound is limited, these are common hurdles for many small molecule inhibitors.
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3] These can be broadly categorized as:
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Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing can improve dissolution rates.
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Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.
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Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) can improve solubility and take advantage of lipid absorption pathways.[4]
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Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q3: How can I assess the potential for food to affect the bioavailability of my this compound formulation?
Food can significantly alter the bioavailability of orally administered drugs.[5][6] To assess this, in vivo pharmacokinetic studies in animal models should be conducted under both fasted and fed conditions. A significant difference in key pharmacokinetic parameters, such as AUC (Area Under the Curve) and Cmax (Maximum Concentration), between the two states would indicate a food effect.
Q4: What in vitro models are available to predict the oral absorption of this compound before proceeding to in vivo studies?
Several in vitro models can provide initial insights into the absorption potential of this compound formulations:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay predicts passive permeability across an artificial membrane.[7][8]
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Caco-2 Cell Monolayers: This cell-based assay mimics the human intestinal epithelium and can be used to assess both passive and active transport mechanisms.[7]
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In vitro dissolution testing: Using biorelevant media that simulate gastrointestinal fluids can help predict how a formulation will dissolve in the gut.[9]
Troubleshooting Guides
Issue 1: Low and Variable this compound Concentration in Plasma After Oral Dosing in Animal Models
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility limiting dissolution. | 1. Characterize the solid-state properties of this compound: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine its crystallinity. 2. Formulation enhancement: Prepare and test formulations designed to improve solubility, such as micronized suspensions, amorphous solid dispersions, or lipid-based formulations.[3][10] |
| Low intestinal permeability. | 1. In vitro permeability assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). 2. Identify potential for efflux: Use Caco-2 cells with inhibitors of efflux transporters (e.g., P-glycoprotein) to see if permeability improves. |
| High first-pass metabolism. | 1. In vitro metabolism studies: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability. 2. Administer intravenously: Compare the AUC from oral and intravenous administration to calculate absolute bioavailability and estimate the extent of first-pass metabolism.[6] |
Issue 2: Precipitation of this compound Formulation in Biorelevant Media
| Potential Cause | Troubleshooting Steps |
| Supersaturation leading to crystallization. | 1. Incorporate precipitation inhibitors: Add polymers such as HPMC or PVP to the formulation to help maintain a supersaturated state. 2. Optimize the formulation: For amorphous solid dispersions, adjust the drug-to-polymer ratio. For lipid-based systems, modify the excipient composition. |
| Incompatibility of formulation with media components. | 1. Test in a range of biorelevant media: Evaluate the formulation's stability in media simulating both fasted (FaSSIF) and fed (FeSSIF) states. 2. Analyze precipitates: Characterize any precipitate to confirm if it is the crystalline drug or a component of the formulation. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a this compound Amorphous Solid Dispersion
-
Polymer Selection: Screen various polymers (e.g., HPMC, PVP, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.
-
Preparation:
-
Dissolve this compound and the selected polymer in a common solvent (e.g., methanol, acetone).
-
Remove the solvent using a rotary evaporator or by spray drying.
-
Collect the resulting solid dispersion powder.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using XRPD and DSC.
-
Assess the in vitro dissolution rate of the solid dispersion in simulated gastric and intestinal fluids and compare it to the crystalline this compound.
-
-
In vivo Evaluation:
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Formulate the solid dispersion into a suitable dosage form for animal studies (e.g., suspension).
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Conduct a pharmacokinetic study in rats or mice, administering the formulation orally and collecting blood samples at predetermined time points.[11][12][13][14]
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Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.[12]
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Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rodents
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Animal Model: Use male Sprague-Dawley rats (or a suitable alternative) with cannulated jugular veins for serial blood sampling.
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Formulation Administration:
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For intravenous (IV) administration, dissolve this compound in a suitable vehicle (e.g., DMSO/PEG400/saline).[12]
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For oral (PO) administration, formulate this compound as a suspension or solution in an appropriate vehicle.
-
-
Dosing and Sampling:
-
Sample Processing and Analysis:
-
Data Analysis:
Quantitative Data Summary
| Formulation Strategy | Key In Vitro Parameters to Measure | Expected Outcome for Improved Bioavailability | Key In Vivo PK Parameters to Compare |
| Micronization/Nanosizing | Particle size distribution, Dissolution rate | Increased dissolution rate compared to unprocessed this compound | Increased Cmax and AUC |
| Amorphous Solid Dispersion | Amorphous state confirmation (XRPD, DSC), Dissolution in biorelevant media | Higher and more sustained supersaturation | Increased Cmax and AUC, potentially reduced variability |
| Lipid-Based Formulation (e.g., SEDDS) | Emulsion droplet size, In vitro dispersion time | Rapid self-emulsification to form fine droplets | Increased Cmax and AUC, potential for reduced food effect |
| Cyclodextrin Complexation | Phase solubility diagram, Complexation efficiency | Increased aqueous solubility | Increased Cmax and AUC |
Visualizations
Caption: Simplified signaling pathway of inflammasome activation and the inhibitory action of this compound on Caspase-1.
Caption: Experimental workflow for improving and evaluating the oral bioavailability of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Isavuconazole absorption following oral administration in healthy subjects is comparable to intravenous dosing, and is not affected by food, or drugs that alter stomach pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods [mdpi.com]
- 8. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Studies [met.uk.com]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. selvita.com [selvita.com]
Preventing Nivocasan precipitation in cell culture media
Welcome to the technical support center for Nivocasan (GS-9450, LB-84451). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as GS-9450 or LB-84451, is a novel and potent inhibitor of caspases, specifically targeting Caspase-1.[1] Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[2] By inhibiting Caspase-1, this compound can modulate inflammatory signaling pathways.[1] It has demonstrated hepatoprotective activity in animal models of fibrosis and apoptosis.[2]
Q2: Why does my this compound precipitate when I add it to my cell culture media?
Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound.[3][4] This occurs when a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous environment of the cell culture medium, where its solubility is much lower.[3][5] The solvent exchange happens too quickly for the compound to stay dissolved.[3]
Q3: What are the first steps to take when I observe this compound precipitation?
When you observe precipitation, it is crucial to verify your preparation method. First, visually inspect your stock and working solutions for any particulates.[6] Confirm the concentration of this compound and the final concentration of the solvent (e.g., DMSO) in your culture medium.[7] It is essential to ensure the compound is fully dissolved in the stock solution before any dilution step.[6]
Q4: What is the recommended solvent and storage condition for a this compound stock solution?
The most common and recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[4] Stock solutions should be prepared at a high concentration (e.g., 10-100 mM), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored tightly sealed at -20°C or -80°C for long-term stability.[2][4][8]
Q5: Can I filter the precipitate out of my this compound solution?
Filtering is generally not recommended to solve precipitation issues.[9] The act of filtering removes the precipitated compound, which leads to an unknown and lower final concentration of active this compound in your medium.[5] This will introduce significant variability and inaccuracy into your experimental results.[6] The focus should be on preventing precipitation from occurring in the first place.[9]
Troubleshooting Guides
This guide addresses common issues users might encounter with this compound precipitation during cell culture experiments.
Issue 1: Immediate Precipitation Upon Dilution
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Problem: A precipitate forms immediately when the this compound DMSO stock solution is added to the cell culture medium.
| Possible Cause | Explanation | Suggested Solution |
| Rapid Dilution | Adding a concentrated stock directly into the full volume of media causes a rapid solvent exchange, leading to precipitation.[3] | Perform a stepwise serial dilution. Add the this compound stock solution dropwise into pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid mixing and avoid localized high concentrations.[3][9] |
| Low Media Temperature | The solubility of many hydrophobic compounds, including likely this compound, decreases significantly in cold aqueous solutions.[3] | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[3] |
| High Final Concentration | The desired final concentration of this compound in the media may exceed its maximum aqueous solubility limit. | Decrease the final working concentration of this compound. It is better to perform a dose-response experiment to find the optimal, non-toxic, and soluble concentration for your specific cell line and experimental conditions.[7] |
| High Solvent Concentration | While DMSO aids initial dissolution, its final concentration in the media should be kept low to avoid cellular toxicity.[3] A typical safe range for most cell lines is ≤ 0.1% - 0.5%.[4][9] | Ensure your dilution scheme results in a final DMSO concentration that is non-toxic to your cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7][9] |
Issue 2: Precipitation in Long-Term Cultures
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Problem: The this compound solution is initially clear, but a precipitate forms over hours or days in the incubator.
| Possible Cause | Explanation | Suggested Solution |
| Media Evaporation | Over time, especially in long-term experiments, water can evaporate from the culture vessel, increasing the concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit.[3][10] | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[3][10] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[3] This can be exacerbated by changes in pH due to cellular metabolism.[3][8] | If possible, try a different basal media formulation. Monitor the pH of your culture medium, especially in dense cultures, and consider changing the medium with freshly prepared this compound solution more frequently.[3] |
| Compound Instability | The compound may be degrading in the warm, aqueous environment of the culture medium over an extended period.[7] | For long-term experiments, consider refreshing the media with a freshly prepared this compound working solution at regular intervals (e.g., every 24-48 hours) to maintain a stable concentration of the active compound.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound powder (MW: 415.41), anhydrous DMSO, sterile microcentrifuge tubes.
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Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of this compound.
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Procedure: a. Aseptically weigh 4.15 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. d. If complete dissolution is difficult, brief sonication in a water bath may be used. e. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly sealed tubes. f. Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Preparation of a 10 µM this compound Working Solution
This protocol is designed to minimize precipitation during dilution.
-
Materials: 10 mM this compound stock solution in DMSO, complete cell culture medium (with serum, if applicable), sterile tubes.
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Procedure: a. Pre-warm the complete cell culture medium to 37°C in a water bath.[3] b. Step 1: Intermediate Dilution (1:100). In a sterile tube, add 10 µL of the 10 mM this compound stock solution to 990 µL of the pre-warmed medium. This creates a 100 µM intermediate solution. Pipette up and down gently or vortex briefly to mix. c. Step 2: Final Dilution (1:10). Add the required volume of the 100 µM intermediate solution to your main culture vessel containing pre-warmed media to achieve the final 10 µM concentration. For example, add 1 mL of the 100 µM solution to 9 mL of media in your culture flask. d. Gently swirl the culture vessel to ensure even distribution. e. The final DMSO concentration in this example would be 0.1%, which is generally well-tolerated by most cell lines.[4] Always include a 0.1% DMSO vehicle control.
Protocol 3: Visual Solubility Assessment
This quick test helps determine the approximate solubility limit of this compound in your specific medium.
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Materials: this compound stock solution, cell culture medium, clear multi-well plate (e.g., 24-well plate).
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Procedure: a. Pre-warm your cell culture medium to 37°C. b. Prepare a series of dilutions of the this compound stock solution in the medium. For example, create final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM in separate wells of the plate. c. Include a "media + solvent" only control. d. Visually inspect each well immediately for any signs of precipitation (cloudiness, particles). e. Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) and re-examine the wells under a microscope at different time points (e.g., 1, 6, and 24 hours) to check for delayed precipitation. This will help you identify the highest workable concentration that remains in solution over time.
Visualizations
Signaling Pathway
Caption: Simplified diagram of Caspase-1 activation and inhibition by this compound.
Experimental and Troubleshooting Workflows
Caption: Workflow for preparing this compound working solution to prevent precipitation.
Caption: Troubleshooting workflow for identifying the cause of this compound precipitation.
References
- 1. DrugMapper [drugmapper.helsinki.fi]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Addressing batch-to-batch variability of Nivocasan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Nivocasan. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound in our apoptosis assay. What could be the cause?
A1: Inconsistent results between different batches of this compound can stem from several factors. One common reason is batch-to-batch variability in the compound's purity, potency, or physical properties. It is also crucial to review your experimental protocol for any potential inconsistencies in reagent preparation, cell handling, or assay execution. We recommend performing a side-by-side comparison of the old and new batches to confirm if the variability is indeed from the compound.
Q2: How can we proactively test a new batch of this compound to ensure it will perform similarly to our previous batches?
A2: To ensure consistency, we recommend performing a qualification experiment for each new batch of this compound. This involves comparing the new batch against a previously validated "golden" batch in a standardized assay. Key parameters to evaluate include the dose-response curve and the maximum efficacy. This will help you confirm that the new batch meets your required specifications before its use in critical experiments.
Q3: What are the best practices for storing and handling this compound to minimize degradation and variability?
A3: To maintain the stability and activity of this compound, it is essential to store it under the recommended conditions, typically at -20°C or -80°C, protected from light and moisture. For experimental use, we advise preparing small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound over time. Always use high-purity solvents for reconstitution and handle the compound in a clean, controlled environment.
Q4: Could variations in our cell culture conditions be contributing to the observed variability with this compound?
A4: Absolutely. The physiological state of your cells can significantly impact their response to this compound. Factors such as cell line authenticity, passage number, cell seeding density, and media components (like serum concentration) can all introduce variability.[1] Ensure that you are using a consistent cell culture protocol, including maintaining a narrow range of passage numbers and consistent seeding densities for all experiments.
Troubleshooting Guides
Issue 1: Decreased Potency Observed with a New Batch of this compound
Symptoms:
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Higher concentrations of the new this compound batch are required to achieve the same level of apoptosis induction as a previous batch.
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The IC50 value has significantly shifted to the right in your dose-response curve.
Troubleshooting Steps:
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Confirm Proper Storage and Handling: Verify that the new batch of this compound was stored under the recommended conditions and that stock solutions were prepared correctly.
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Perform a Head-to-Head Comparison: Conduct a side-by-side experiment comparing the new batch with a previously validated batch. This will help confirm that the observed difference is due to the new batch and not experimental error.
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Validate Reagent and Cell Culture Conditions: Ensure that all other reagents are within their expiration dates and that your cell culture conditions have remained consistent.
Recommended Experiment: Comparative Dose-Response Analysis
This experiment aims to directly compare the potency of the new batch of this compound against a previously validated "golden" batch.
Experimental Protocol:
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Cell Seeding: Seed a 96-well plate with your chosen cell line at a consistent density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of both the new and the "golden" batch of this compound.
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Treatment: Treat the cells with a range of concentrations of each this compound batch and incubate for the desired duration (e.g., 24 hours).
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Apoptosis Assay: Perform a standard apoptosis assay (e.g., Caspase-Glo® 3/7 Assay) to measure the induction of apoptosis.
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Data Analysis: Plot the dose-response curves for both batches and calculate the IC50 values.
Data Presentation:
| Batch ID | IC50 (µM) | Maximum Apoptosis Induction (%) |
| Golden Batch (Lot #123) | 10.5 | 85.2 |
| New Batch (Lot #456) | 25.1 | 83.9 |
Interpretation:
A significant rightward shift in the IC50 of the new batch, as shown in the table above, would suggest lower potency.
Issue 2: High Variability in Results Within the Same Experiment Using this compound
Symptoms:
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Large error bars in your data points.
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Inconsistent results across replicate wells treated with the same concentration of this compound.
Troubleshooting Steps:
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Review Pipetting Technique: Inaccurate pipetting, especially during serial dilutions, is a common source of variability.[1] Ensure your pipettes are calibrated and use proper pipetting techniques.
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Check for Uniform Cell Seeding: Uneven cell distribution in your culture plates can lead to significant well-to-well variability.
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Assess Reagent Homogeneity: Ensure that your this compound stock solution and other reagents are thoroughly mixed before use.
Recommended Experiment: Assay Precision and Reproducibility
This experiment is designed to assess the precision of your experimental workflow.
Experimental Protocol:
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Prepare a Single this compound Concentration: Prepare a single concentration of this compound corresponding to the EC80 from a previous experiment.
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Plate Layout: In a 96-well plate, treat a large number of replicate wells (e.g., 24 wells) with this single concentration. Include an equal number of vehicle control wells.
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Assay and Analysis: Perform your standard apoptosis assay and calculate the mean, standard deviation, and coefficient of variation (CV%) for both the treated and control wells.
Data Presentation:
| Group | Mean Signal | Standard Deviation | CV (%) |
| Vehicle Control | 10,500 | 525 | 5.0 |
| This compound (15 µM) | 85,000 | 12,750 | 15.0 |
Interpretation:
A high CV% (>10-15%) in the treated wells may indicate issues with pipetting accuracy, reagent mixing, or inconsistent cell seeding.
Visualizations
References
Nivocasan degradation kinetics and storage conditions
Nivocasan Technical Support Center
Disclaimer: The following information is provided for illustrative purposes. As "this compound" does not correspond to a known chemical entity in publicly available scientific literature, this guide is based on generalized principles of small molecule drug stability and degradation. All data and experimental details are hypothetical.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C in a light-protected, desiccated environment. Under these conditions, the compound is expected to be stable for at least 12 months.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in anhydrous DMSO at a concentration of 10 mM. These stock solutions should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. Under these conditions, stock solutions are expected to be stable for up to 3 months.
Q3: Is this compound sensitive to light?
Yes, this compound exhibits moderate photosensitivity. Exposure to direct sunlight or prolonged exposure to intense laboratory lighting can lead to photodegradation. It is recommended to work with this compound in a subdued lighting environment and to store all solutions and solid forms in amber vials or light-blocking containers.
Q4: What is the stability of this compound in aqueous media?
This compound is susceptible to hydrolysis in aqueous solutions. The rate of degradation is pH-dependent. It is most stable in slightly acidic conditions (pH 5.0-6.0). In neutral to alkaline conditions (pH ≥ 7.0), the rate of degradation increases significantly. For experiments in aqueous media, it is advisable to prepare fresh solutions and use them immediately.
Troubleshooting Guide
Issue 1: I am observing lower-than-expected potency or inconsistent results in my cell-based assays.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or handling.
-
Solution: Ensure that stock solutions have been stored correctly at -80°C and have not undergone more than one freeze-thaw cycle. Prepare fresh dilutions in your assay medium immediately before each experiment.
-
-
Possible Cause 2: pH-mediated Instability. The pH of your cell culture medium may be accelerating the degradation of this compound.
-
Solution: Measure the pH of your complete assay medium. If it is neutral or alkaline, consider the stability limitations of this compound. For longer-term experiments, it may be necessary to replenish the compound at regular intervals.
-
Issue 2: I see a precipitate in my this compound stock solution after thawing.
-
Possible Cause: Low Solubility or Freeze-Thaw Issues. The compound may have come out of solution during the freeze-thaw cycle.
-
Solution: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. If the precipitate persists, it may indicate degradation or the formation of insoluble aggregates. In this case, it is recommended to discard the stock and prepare a fresh one.
-
Degradation Kinetics of this compound
The stability of this compound is influenced by temperature, pH, and light exposure. The following tables summarize the hypothetical degradation kinetics.
Table 1: Temperature-Dependent Degradation of this compound (Lyophilized Powder)
| Storage Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) (days⁻¹) |
| 25 | 90 days | 0.0077 |
| 4 | 270 days | 0.0026 |
| -20 | > 365 days | < 0.0019 |
Table 2: pH-Dependent Hydrolysis of this compound in Aqueous Solution (25°C)
| pH | Half-life (t½) | Degradation Rate Constant (k) (hours⁻¹) |
| 5.0 | 72 hours | 0.0096 |
| 7.4 | 12 hours | 0.0578 |
| 8.5 | 4 hours | 0.1733 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing of this compound
This protocol outlines a reverse-phase HPLC method to quantify the remaining concentration of this compound over time.
-
Preparation of Standards: Prepare a series of this compound standards in a 50:50 acetonitrile (B52724):water mixture, ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the test solution and dilute it to fall within the range of the standard curve.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area corresponding to this compound for both standards and samples. Construct a standard curve and calculate the concentration of this compound in the test samples. The degradation can be modeled using first-order kinetics to determine the half-life.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Caspase-8 activation.
Caption: Experimental workflow for determining the degradation kinetics of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.
Validation & Comparative
Pan-Caspase Inhibitors in Liver Disease: A Comparative Analysis of Emricasan and Nivocasan
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-caspase inhibitors Emricasan and Nivocasan in the context of preclinical liver disease models. Due to the limited publicly available data on this compound, this guide also includes data on another pan-caspase inhibitor, VX-166, to offer a broader comparative perspective.
Introduction to Pan-Caspase Inhibition in Liver Disease
Chronic liver diseases, regardless of their origin, are characterized by ongoing hepatocyte apoptosis. This programmed cell death is a key driver of inflammation and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. Caspases, a family of cysteine proteases, are central executioners of apoptosis. Pan-caspase inhibitors, which block the activity of multiple caspases, have been investigated as a therapeutic strategy to halt the progression of liver disease by preventing hepatocyte death and its downstream consequences.
Emricasan (formerly IDN-6556 or PF-03491390) is the most extensively studied pan-caspase inhibitor in the context of liver disease, with a wealth of preclinical and clinical data. This compound has also been identified as a caspase inhibitor, though its development appears to have been discontinued (B1498344), and research in liver disease models is not widely published.
Mechanism of Action: Targeting the Apoptotic Pathway
Pan-caspase inhibitors function by binding to the active site of caspases, thereby preventing the cleavage of their substrates and halting the apoptotic cascade. This intervention is intended to reduce hepatocyte death, decrease inflammation, and subsequently attenuate liver fibrosis.
Caption: Pan-caspase inhibitors block apoptosis and subsequent inflammation and fibrosis.
Emricasan: A Comprehensive Preclinical Profile
Emricasan has been evaluated in a variety of liver disease models, consistently demonstrating anti-apoptotic and anti-fibrotic effects.
Experimental Data Summary: Emricasan in Preclinical Liver Disease Models
| Model | Key Findings | Reference |
| NASH (High-Fat Diet-fed mice) | - Reduced hepatocyte apoptosis (TUNEL assay).- Decreased caspase-3 and -8 activity.- Lowered serum ALT and AST levels.- Reduced hepatic fibrosis (Sirius Red staining, hydroxyproline (B1673980) content). | [1][2] |
| CCl4-induced Cirrhosis (rats) | - Reduced portal pressure.- Improved liver function.- Decreased liver fibrosis. | [3][4] |
| Bile Duct Ligation (mice) | - Reduced portal hypertension.- Improved survival.- Decreased liver fibrosis. | [5] |
| α-Fas-induced Liver Injury (mice) | - Dose-dependent reduction in ALT levels. | [6] |
Experimental Protocol: Emricasan in a Murine NASH Model
A commonly cited protocol for inducing non-alcoholic steatohepatitis (NASH) and evaluating the efficacy of Emricasan involves the following steps:
Caption: Experimental workflow for evaluating Emricasan in a diet-induced NASH model.
-
Animal Model: Male C57/BL6J mice are typically used.
-
Diet: Mice are fed a high-fat diet for an extended period (e.g., 20 weeks) to induce NASH.
-
Treatment: Following the dietary induction period, mice are randomized to receive either vehicle control or Emricasan orally.
-
Endpoint Analysis: After the treatment period, various parameters are assessed, including:
-
Liver Histology: Staining for fibrosis (Sirius Red) and inflammation.
-
Biochemical Markers: Serum levels of ALT and AST.
-
Apoptosis Markers: TUNEL staining and caspase activity assays in liver tissue.
-
Fibrosis Markers: Hepatic hydroxyproline content and expression of profibrotic genes.
-
This compound: Limited Available Data
This compound is identified as a caspase inhibitor, but its development for liver disease appears to have been discontinued. Publicly available, peer-reviewed data on its efficacy in established liver disease models like NASH or cirrhosis is scarce.
One study investigated the effects of this compound in a model of aluminum phosphide-induced toxicity in rats. In this context, this compound was reported to decrease elevated liver function tests. However, this model is one of acute toxicity and does not represent the chronic, progressive nature of diseases like NASH and cirrhosis.
VX-166: A Preclinical Comparator
To provide a more robust comparison of pan-caspase inhibitors, data from VX-166 in a NASH model is presented below.
Experimental Data Summary: VX-166 in a Preclinical NASH Model
| Model | Key Findings | Reference |
| NASH (Methionine/Choline-Deficient Diet in db/db mice) | - Decreased active caspase-3 and TUNEL-positive cells.- No significant reduction in ALT levels.- Reduced hepatic fibrosis (Sirius Red staining, hydroxyproline content).- Decreased hepatic steatosis. | [7] |
Experimental Protocol: VX-166 in a Murine NASH Model
The experimental design for evaluating VX-166 in a NASH model shared similarities with the Emricasan studies but with a different dietary induction method:
-
Animal Model: Male db/db mice, a model of type 2 diabetes, were used.
-
Diet: A methionine/choline-deficient (MCD) diet was used to induce NASH and liver fibrosis.
-
Treatment: Mice were administered either vehicle or VX-166 (6 mg/kg/day) via oral gavage.
-
Duration: The study was conducted over 4 and 8 weeks.
-
Endpoint Analysis: Similar to the Emricasan studies, endpoints included markers of apoptosis, liver injury, and fibrosis.
Comparative Summary and Conclusion
The available preclinical data suggests that pan-caspase inhibitors can effectively reduce hepatocyte apoptosis and liver fibrosis in various animal models of liver disease.
| Feature | Emricasan | This compound | VX-166 |
| Mechanism of Action | Pan-caspase inhibitor | Caspase inhibitor | Pan-caspase inhibitor |
| Development Status | Extensively studied in preclinical and clinical trials for liver disease. | Development appears to be discontinued; limited public data for liver disease. | Studied preclinically in a NASH model. |
| Effect on Apoptosis | Consistently reduces hepatocyte apoptosis and caspase activity.[1][2] | Data not available for chronic liver disease models. | Reduces hepatocyte apoptosis and caspase-3 activity.[7] |
| Effect on Liver Enzymes (ALT/AST) | Generally reduces elevated ALT and AST levels.[1][2] | Reduced elevated liver function tests in an acute toxicity model. | Did not significantly reduce ALT levels in the MCD-NASH model.[7] |
| Effect on Fibrosis | Consistently reduces liver fibrosis in multiple models.[1][2][3][4][5] | Data not available for chronic liver disease models. | Reduces liver fibrosis in a NASH model.[7] |
References
- 1. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emricasan for the treatment of liver cirrhosis: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor Emricasan Improves Survival & Portal Hypertension [drug-dev.com]
- 6. First-in-class pan caspase inhibitor developed for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-caspase inhibitor VX-166 reduces fibrosis in an animal model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase inhibitors for the treatment of liver disease: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nivocasan and Other Caspase Inhibitors: A Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of apoptosis and inflammation, the selection of a suitable caspase inhibitor is a critical decision. This guide provides a comprehensive, data-driven comparison of Nivocasan (GS-9450) and other prominent caspase inhibitors, including Emricasan (IDN-6556) and the widely used research tool Z-VAD-FMK.
This document details the inhibitory profiles, mechanisms of action, and relevant clinical trial statuses of these compounds. All quantitative data is presented in structured tables, and key cellular pathways and experimental workflows are visualized to facilitate understanding.
Introduction to Caspases and Their Inhibition
Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation. They are categorized as initiator caspases (e.g., caspase-8, -9) which activate downstream executioner caspases (e.g., caspase-3, -7), leading to the dismantling of the cell.[1] Given their critical role, dysregulation of caspase activity is implicated in numerous pathologies, including liver disease, neurodegenerative disorders, and cancer, making them attractive therapeutic targets.[2]
Pan-caspase inhibitors are designed to block the activity of a broad range of these enzymes. This guide focuses on a head-to-head comparison of this compound, a clinical-stage pan-caspase inhibitor, with other key inhibitors.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following tables summarize the available IC50 data for Emricasan and Z-VAD-FMK against a panel of human caspases.
This compound (GS-9450): this compound is described as an irreversible pan-caspase inhibitor.[3] It has demonstrated activity against caspase-1, caspase-8, and caspase-9.[4] However, specific IC50 values for this compound against a full caspase panel are not readily available in the reviewed public literature. Clinical studies have shown that low doses of this compound (GS-9450) can lead to a lower expression of activated caspase-3 and -8 on peripheral T-cells in patients with chronic hepatitis C.[4]
Table 1: Inhibitory Profile of Emricasan (IDN-6556)
| Caspase Target | IC50 (nM) |
| Caspase-9 | 0.3[5] |
| Caspase-1 | 0.4[5] |
| Caspase-3 | 2[5] |
| Caspase-6 | 4[5] |
| Caspase-7 | 6[5] |
| Caspase-8 | 6[5] |
| Caspase-2 | 20[5] |
Table 2: Inhibitory Profile of Z-VAD-FMK
| Caspase Target | IC50 (µM) |
| Caspase-1 | 3.07 |
| Caspase-6 | 6.78 |
| Caspase-7 | 4.11 |
| Caspase-8 | 5.42 |
| Caspase-9 | 10.66 |
| Caspase-10 | 9.52 |
| Various Tumor Cells | 0.0015 - 5.8 (mM)[6] |
Note: IC50 values can vary depending on the specific experimental conditions, substrate used, and assay format.
Mechanism of Action and Clinical Development
| Inhibitor | Mechanism | Key Features | Highest Development Phase |
| This compound (GS-9450) | Irreversible pan-caspase inhibitor | Hepatoprotective activity demonstrated in animal models.[4] Reduces expression of activated caspase-3 and -8 in vivo.[4] | Phase II (for liver disease)[7] |
| Emricasan (IDN-6556) | Irreversible pan-caspase inhibitor | First pan-caspase inhibitor to advance to broad clinical testing.[8] Orally bioavailable with anti-apoptotic and anti-inflammatory effects.[5][9] | Terminated (for liver disease)[1] |
| Z-VAD-FMK | Irreversible pan-caspase inhibitor | Widely used as a research tool to inhibit apoptosis in vitro and in vivo.[6][10] Cell-permeable. | Research Use Only |
Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate the primary caspase-mediated apoptosis pathways and a typical workflow for assessing caspase inhibition.
Caption: Intrinsic and extrinsic apoptosis pathways converging on executioner caspases.
References
- 1. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. captivatebio.com [captivatebio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Caspase Inhibitor Z-VAD-FMK [promega.sg]
A Comparative Guide to Caspase-9 Inhibition: Nivocasan vs. Z-LEHD-FMK
For researchers and drug development professionals investigating the intricate mechanisms of apoptosis, the selective inhibition of specific caspases is a critical experimental approach. This guide provides a comparative analysis of Nivocasan (GS-9450) and Z-LEHD-FMK, two inhibitors that interact with caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. While both compounds are utilized in apoptosis research, their specificity profiles differ significantly, a crucial consideration for targeted experimental design.
Performance Comparison: Specificity and Mechanism
| Feature | This compound (GS-9450) | Z-LEHD-FMK |
| Inhibitor Type | Pan-caspase inhibitor | Selective caspase-9 inhibitor |
| Mechanism of Action | Irreversible | Irreversible |
| Known Caspase Targets | Caspase-1, Caspase-8, Caspase-9[7][8] | Primarily Caspase-9[4][5][6] |
| Specificity Profile | Broad-spectrum | High selectivity for Caspase-9 |
| Quantitative Data (IC50/Ki) | Not publicly available | Selective for Caspase-9, with potential for inhibition of other caspases at higher concentrations.[5] |
Signaling Pathway: The Intrinsic Route to Apoptosis
Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, which is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. The pathway culminates in the activation of executioner caspases and the systematic dismantling of the cell.
Experimental Protocols
To validate the specificity of a caspase-9 inhibitor, a robust experimental workflow is essential. This typically involves a direct enzymatic assay using a specific fluorogenic substrate for caspase-9.
Experimental Workflow: Caspase-9 Inhibition Assay
Detailed Methodology: Fluorometric Caspase-9 Activity Assay
This protocol outlines the steps to measure the inhibitory effect of compounds on purified active caspase-9.
Materials:
-
Purified, active human recombinant caspase-9
-
Caspase-9 substrate: Ac-LEHD-AFC (Acetyl-Leu-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
This compound (GS-9450) and Z-LEHD-FMK stock solutions (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of active caspase-9 in assay buffer.
-
Prepare a working solution of Ac-LEHD-AFC substrate in assay buffer.
-
Perform serial dilutions of this compound and Z-LEHD-FMK in assay buffer to create a range of concentrations for testing.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 20 µL of the active caspase-9 working solution to all wells except for the no-enzyme control wells.
-
Gently tap the plate to mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the Ac-LEHD-AFC substrate working solution to all wells.
-
Immediately mix the contents of the wells, avoiding bubble formation.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the rate of the enzymatic reaction (change in fluorescence over time).
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value for each compound.
-
Conclusion
The choice between this compound and Z-LEHD-FMK fundamentally depends on the experimental objective. For studies requiring the specific blockade of the intrinsic apoptotic pathway initiated by caspase-9, the selective inhibitor Z-LEHD-FMK is the more appropriate tool.[4][5][6] Its targeted action allows for a more precise dissection of caspase-9-dependent signaling events. Conversely, this compound's broader inhibition profile, encompassing multiple caspases, may be suitable for experiments aiming to induce a more general blockade of apoptosis or inflammation.[1][2][3] However, researchers must be cognizant of its off-target effects on other caspases, which can complicate the interpretation of results when investigating a specific pathway. The experimental protocols provided herein offer a framework for empirically validating the specificity and potency of these and other caspase inhibitors in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. adooq.com [adooq.com]
- 4. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nivocasan and Z-VAD-FMK for Apoptosis Inhibition
For researchers, scientists, and drug development professionals, the selection of an appropriate apoptosis inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used caspase inhibitors: Nivocasan (GS-9450) and Z-VAD-FMK. By examining their mechanisms of action, target specificity, and available efficacy data, this guide aims to equip researchers with the necessary information to make an informed choice for their specific research needs.
Mechanism of Action: Irreversible Caspase Inhibition
Both this compound and Z-VAD-FMK are cell-permeable, irreversible inhibitors of caspases, the key proteases that execute the apoptotic program. They function by covalently binding to the catalytic site of caspases, thereby preventing the cleavage of downstream substrates essential for the dismantling of the cell during apoptosis.
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a well-established and widely referenced pan-caspase inhibitor.[1] Its broad-spectrum activity makes it a powerful tool for determining whether a cellular process is caspase-dependent.[2]
This compound (GS-9450) is also described as a pan-caspase inhibitor, although it is often highlighted for its potent inhibition of specific inflammatory and initiator caspases.[3][4] It has undergone clinical trials, suggesting a favorable safety profile in humans.[5]
Target Specificity and Efficacy: A Quantitative Look
The efficacy of a caspase inhibitor is best understood by its half-maximal inhibitory concentration (IC50) against a panel of caspases. While extensive quantitative data is available for Z-VAD-FMK, specific IC50 values for this compound are less prevalent in publicly accessible literature.
| Caspase | This compound (GS-9450) IC50 | Z-VAD-FMK IC50 |
| Caspase-1 | Potent inhibitor[3][4] | 1.00 - 3.07 µM[4] |
| Caspase-3 | - | - |
| Caspase-7 | - | 4.11 µM[4] |
| Caspase-8 | Potent inhibitor[3][4] | 5.42 µM[4] |
| Caspase-9 | Potent inhibitor | 10.66 µM[4] |
Note: IC50 values can vary depending on the assay conditions. The data presented should be used as a comparative guide. More comprehensive, head-to-head studies are needed for a complete quantitative comparison.
Z-VAD-FMK is known to potently inhibit a wide range of caspases, though some sources suggest it is less effective against caspase-2.[6] this compound is consistently reported to be a potent irreversible inhibitor of caspase-1, caspase-8, and caspase-9.[6] This specificity may be advantageous in studies focused on the inflammatory or initiator pathways of apoptosis.
Potential Off-Target Effects and Considerations
While effective at inhibiting apoptosis, it is crucial to consider potential off-target effects. Z-VAD-FMK has been reported to induce necroptosis, a form of programmed necrosis, in certain cell types by inhibiting caspase-8.[7] It can also affect T-cell proliferation independently of its caspase-inhibiting activity.
Information regarding the specific off-target effects of this compound is less documented in the available literature. However, as with any pharmacological inhibitor, careful validation and the use of appropriate controls are essential.
Signaling Pathways and Inhibition Points
The following diagrams illustrate the points of intervention for both this compound and Z-VAD-FMK within the apoptotic signaling cascade.
Experimental Protocols
Accurate and reproducible data are paramount in apoptosis research. The following are detailed protocols for assessing caspase activity and apoptosis, which can be adapted for use with either this compound or Z-VAD-FMK.
Caspase Activity Assay (Fluorometric)
This protocol provides a general method for measuring caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound or Z-VAD-FMK
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the apoptosis-inducing agent and/or the caspase inhibitor at the desired concentration and for the desired duration. Include appropriate vehicle controls.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Caspase Activity Measurement:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume with Lysis Buffer.[8]
-
Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.[8]
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at various time points.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-Glo 3/7 Assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of Caspase Inhibitors Across Species: A Review of Preclinical Evidence
The landscape of caspase inhibitor research, while promising, is marked by a notable scarcity of publicly available data for specific compounds, including the discontinued (B1498344) drug Nivocasan. This guide, therefore, presents a broader comparative analysis of the efficacy of various caspase inhibitors in different species based on available preclinical studies. This approach aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential and challenges of this therapeutic class.
While direct comparative data for this compound is limited, a singular study in a rat model of aluminum phosphide (B1233454) toxicity demonstrated its potential in mitigating liver damage and hypoglycemia. This report will first summarize these findings and then expand to a comparative analysis of other caspase inhibitors, including GS-9450, to offer a wider perspective on their therapeutic applications across diverse species and disease models.
This compound: Limited Evidence in a Rodent Model
This compound, a caspase inhibitor, has been investigated in a rat model of acute aluminum phosphide-induced toxicity. The study revealed that this compound administration was associated with a reduction in liver damage and a correction of hypoglycemia.
Experimental Protocol: this compound in Aluminum Phosphide-Induced Toxicity in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Toxicity: Oral administration of aluminum phosphide.
-
Treatment Groups:
-
Control group (no toxin).
-
Aluminum phosphide-treated group.
-
Aluminum phosphide + this compound-treated group.
-
-
Dosage and Administration: Specific dosage and route of administration for this compound were not detailed in the available abstracts.
-
Assessed Parameters:
-
Blood glucose levels.
-
Liver function tests (e.g., ALT, AST).
-
Histopathological examination of liver tissue.
-
-
Key Findings: this compound treatment resulted in a statistically significant improvement in blood glucose levels and a reduction in the markers of liver injury compared to the untreated toxin group.
Broader Comparative Analysis of Caspase Inhibitors
Given the limited data on this compound, this section provides a comparative overview of the efficacy of other caspase inhibitors in various species, offering insights into their potential therapeutic applications.
Caspase Inhibitor Efficacy in Different Species and Disease Models
| Caspase Inhibitor | Species | Disease Model | Key Efficacy Findings | Reference |
| This compound | Rat | Aluminum Phosphide Toxicity | Reduced liver damage and corrected hypoglycemia. | |
| GS-9450 | Human | Nonalcoholic Steatohepatitis (NASH) | Significant reduction in Alanine Aminotransferase (ALT) levels.[1][2][3] | [1][2][3] |
| GS-9450 | Human | Hepatitis C Virus (HCV) Infection | Investigated for safety and efficacy in improving liver health.[4][5] | [4][5] |
| Caspase-9 Inhibitor (Pen1-XBir3) | Mouse | Retinal Vein Occlusion | Conferred stronger neuronal and vascular protection compared to anti-VEGF therapy. | |
| Pan-caspase inhibitor (Z-VAD-FMK) | Canine (in vitro) | Mitomycin-C induced Chondrocyte Apoptosis | Prevented mitomycin-C induced cell death. | |
| Caspase-2 and -3 Inhibitors | Dog | Subarachnoid Hemorrhage-induced Cerebral Vasospasm | Prevented endothelial cell apoptosis; Caspase-3 inhibitor showed a near-significant reduction in vasospasm. |
Experimental Workflow: Preclinical Evaluation of Caspase Inhibitors
The following diagram illustrates a generalized workflow for the preclinical evaluation of caspase inhibitors, based on the methodologies observed in the reviewed studies.
Caption: Generalized workflow for preclinical evaluation of caspase inhibitors.
Signaling Pathway: Caspase-Mediated Apoptosis
Caspase inhibitors exert their therapeutic effects by blocking the enzymatic activity of caspases, which are key mediators of apoptosis (programmed cell death). The diagram below illustrates the central role of caspases in the apoptotic signaling cascade.
Caption: Simplified signaling pathway of caspase-mediated apoptosis and the point of intervention for caspase inhibitors.
Conclusion
The available preclinical data, though sparse for this compound, suggests that caspase inhibitors hold therapeutic promise across a range of species and disease models characterized by excessive apoptosis. The findings from studies on GS-9450 and other inhibitors in humans, mice, and dogs highlight the potential of this drug class in treating conditions such as liver diseases, retinal disorders, and neurological insults. However, the discontinuation of this compound underscores the challenges in translating preclinical efficacy into clinical success. Further research with robust comparative studies is essential to fully elucidate the therapeutic potential and species-specific efficacy of different caspase inhibitors. The detailed experimental protocols and signaling pathways provided in this guide offer a foundational framework for designing and interpreting future investigations in this field.
References
- 1. Pharmacological caspase inhibitors: research towards therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-3/7 inhibition alters cell morphology in mitomycin-C treated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effect of caspase inhibitors in the prevention of apoptosis and reversal of chronic cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Caspase-9 inhibition confers stronger neuronal and vascular protection compared to VEGF neutralization in a mouse model of retinal vein occlusion [frontiersin.org]
- 5. Identification and Evaluation of Novel Small Molecule Pan-Caspase Inhibitors in Huntington’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Nivocasan: A Comparative Analysis with Emricasan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-caspase inhibitor Nivocasan with a prominent alternative, Emricasan (B1683863). Due to the limited publicly available research on this compound, this guide leverages the more extensive data on Emricasan to provide a comprehensive comparative framework. The development of this compound, initially by LG Life Sciences Ltd., has been discontinued, restricting the volume of published findings.[1]
Executive Summary
This compound and Emricasan are both broad-spectrum caspase inhibitors designed to block apoptotic pathways. While both have been investigated for their therapeutic potential in cell-death-mediated diseases, Emricasan has undergone more extensive clinical evaluation, particularly in the context of liver disease. This guide summarizes the available preclinical and clinical data for both compounds, presents detailed experimental methodologies for key studies, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: this compound vs. Emricasan
The following tables summarize the available quantitative data for this compound and Emricasan. It is important to note the disparity in the depth of data, with significantly more clinical trial results published for Emricasan.
Table 1: Preclinical Efficacy in Fuchs Endothelial Corneal Dystrophy (in vitro)
| Compound | Target | Model | Key Finding |
| This compound | Pan-caspase | TGF-β2-treated immortalized Fuchs endothelial corneal dystrophy (iFECD) cells | Attenuated cleavage of caspase-3 and PARP, indicating suppression of apoptosis.[2] |
| Emricasan | Pan-caspase | TGF-β2-treated iFECD cells | Attenuated cleavage of caspase-3 and PARP, indicating suppression of apoptosis.[2] |
Table 2: Clinical Efficacy of Emricasan in Non-Alcoholic Fatty Liver Disease (NAFLD) - NCT02077374 [3][4]
| Parameter | Emricasan (25 mg BID) | Placebo | P-value |
| Change in ALT at Day 28 | Significant decrease | - | P = 0.02 |
| Change in Caspase 3/7 at Day 7 | Significant decrease | - | - |
| Change in cCK18 at Day 7 | Significant decrease | - | - |
| Change in flCK18 at Day 28 | Significant decrease | - | - |
| BID: twice daily; ALT: Alanine (B10760859) Aminotransferase; cCK18: cleaved Cytokeratin-18; flCK18: full-length Cytokeratin-18. |
Table 3: Clinical Efficacy of Emricasan in Non-Alcoholic Steatohepatitis (NASH) with Fibrosis - NCT02686762 [1][5][6][7]
| Primary Endpoint | Emricasan (5 mg & 50 mg BID) | Placebo | Outcome |
| Fibrosis improvement without worsening of NASH at 72 weeks | 11.2% (5 mg), 12.3% (50 mg) | 19.0% | Did not achieve primary objective. |
Experimental Protocols
Detailed methodologies for the key studies cited are provided below to allow for independent assessment and replication.
In vitro Study of this compound and Emricasan in Fuchs Endothelial Corneal Dystrophy
-
Cell Model: Immortalized human corneal endothelial cells derived from patients with Fuchs endothelial corneal dystrophy (iFECD).
-
Induction of Apoptosis: Cells were treated with transforming growth factor-beta 2 (TGF-β2) to induce apoptosis.
-
Intervention: iFECD cells were treated with various pan-caspase inhibitors, including this compound and Emricasan.
-
Endpoint Analysis: The levels of cleaved caspase-3 and poly (ADP-ribose) polymerase (PARP) were measured by Western blot analysis to assess the extent of apoptosis. Attenuation of these cleavage events indicated suppression of apoptosis.[2]
Clinical Trial of Emricasan in NAFLD (NCT02077374)
-
Study Design: A double-blind, placebo-controlled study.[4]
-
Participants: Subjects with NAFLD and elevated alanine aminotransferase (ALT) levels.
-
Intervention: Patients were randomized to receive either Emricasan (25 mg twice daily) or a matching placebo for 28 days.[4]
-
Primary Efficacy Endpoint: The primary endpoint was the reduction in ALT at day 28 compared to baseline.[3]
-
Secondary Efficacy Endpoints: Changes from baseline in aspartate aminotransferase (AST), caspase 3/7, cleaved cytokeratin-18 (cCK18), and full-length cytokeratin-18 (flCK18) were also assessed.[3]
Clinical Trial of Emricasan in NASH with Fibrosis (NCT02686762)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[1][5]
-
Participants: Patients with a diagnosis of "definite NASH" with fibrosis (stage F1-F3).[1][6]
-
Intervention: Patients were randomized to receive Emricasan (5 mg or 50 mg twice daily) or a matching placebo for 72 weeks.[1][6]
-
Primary Objective: To evaluate the effect of Emricasan on liver histology, specifically improvement in fibrosis without worsening of NASH.[1]
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows.
Caption: Pan-caspase inhibitor mechanism of action.
Caption: Experimental workflows for preclinical and clinical evaluation.
Caption: Logical relationship between this compound and Emricasan.
References
- 1. A randomized, placebo-controlled trial of emricasan in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. "A randomized, placebo-controlled trial of emricasan in patients with N" by S. A. Harrison, Z. Goodman et al. [academicworks.medicine.hofstra.edu]
- 7. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Nivocasan in Combination Therapy for Aluminum Phosphide Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Nivocasan in a combination drug regimen, based on available preclinical data. Due to the discontinued (B1498344) development of this compound, a broad evaluation of its synergistic effects with multiple drugs is not feasible. However, a notable study investigated its use in combination with N-acetylcysteine (NAC) and Diphenylene iodonium (B1229267) (DPI) in a rat model of acute aluminum phosphide (B1233454) (AlP) toxicity. While the full quantitative data from this specific study is not publicly available, this guide summarizes the reported qualitative outcomes and methodologies to inform future research in related areas.
Overview of the Investigated Combination
This compound, a caspase inhibitor, was evaluated for its potential to mitigate cellular damage in combination with NAC, an antioxidant, and DPI, a NADPH oxidase (NOX) inhibitor. The rationale for this combination therapy in the context of aluminum phosphide poisoning is to target multiple pathways of toxicity, including apoptosis, oxidative stress, and inflammation.
Data Presentation: Qualitative Effects of Combination Therapy
The following table summarizes the qualitative effects of this compound, NAC, and DPI on various biological markers in a rat model of aluminum phosphide-induced toxicity. The combination's effects are compared to the effects of the individual agents.
| Parameter Assessed | Effect of Aluminum Phosphide (AlP) | Effect of this compound | Effect of N-acetylcysteine (NAC) | Effect of Diphenylene iodonium (DPI) | Reported Effect of the Combination |
| Liver Function Tests (LFTs) | Significantly Increased | Decreased levels towards control | Decreased levels towards control | Decreased levels towards control | Not specifically detailed for the combination, but individual agents showed protective effects. |
| Hypoglycemia | Induced | Recovered | Not specified | Recovered | Not specifically detailed for the combination, but this compound and DPI individually showed recovery. |
| Oxidative Stress Markers (Plasma Catalase, GPx, MDA) | Increased | Protective Effect | Protective Effect | Protective Effect | Not specifically detailed for the combination, but individual agents showed protective effects. |
| Serum TNF-α | Increased | Not specified | Not specified | Significantly Decreased | Not specifically detailed for the combination. |
| Serum and Islet IL-1β | Increased | Not specified | Decreased | Not specified | Not specifically detailed for the combination. |
| Insulin (B600854) Secretion | Decreased | Not specified | Reversed the decrease | Not specified | Not specifically detailed for the combination. |
Note: The synergistic or additive effects of the full combination were not explicitly detailed in the available literature. The table reflects the reported individual effects of the components of the proposed combination therapy.
Experimental Protocols
Below is a generalized methodology for the key experiments cited in the study of this compound in combination with other drugs for AlP toxicity.
Animal Model and Dosing
-
Animal Model: Wistar rats were used to model acute aluminum phosphide toxicity.
-
Toxicity Induction: A single oral dose of aluminum phosphide was administered to induce toxicity.
-
Treatment Groups: The study likely included the following groups:
-
Control (receiving normal saline)
-
AlP-exposed
-
AlP + N-acetylcysteine (NAC)
-
AlP + Diphenylene iodonium (DPI)
-
AlP + this compound
-
AlP + Combination of NAC, DPI, and this compound
-
-
Dosing Regimen: The specific doses and timing of administration for this compound, NAC, and DPI were not detailed in the available abstracts.
Biochemical Assays
-
Liver Function Tests (LFTs): Serum levels of key liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), were likely measured using standard colorimetric assays.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA): Measured as an indicator of lipid peroxidation, likely using a Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Catalase (CAT) and Glutathione Peroxidase (GPx): Enzyme activities were likely determined using spectrophotometric methods.
-
-
Inflammatory Cytokines: Serum levels of TNF-α and IL-1β were likely quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
-
Metabolic Parameters:
-
Glucose: Blood glucose levels were likely monitored using a standard glucometer.
-
Insulin: Serum insulin levels were likely measured by ELISA or radioimmunoassay.
-
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the likely experimental workflow for evaluating the therapeutic effects of the drug combination in the AlP toxicity model.
Proposed Signaling Pathway of Combined Therapy
This diagram illustrates the proposed mechanisms of action for the combination therapy against aluminum phosphide-induced toxicity.
Benchmarking Nivocasan's Potency Against Next-Generation Caspase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the caspase inhibitor Nivocasan (also known as GS-9450) with other notable caspase inhibitors, focusing on their potency against caspase-9, a critical initiator of the intrinsic apoptosis pathway. This analysis is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development and apoptosis-related studies.
Introduction to Caspase-9 and its Inhibition
Caspase-9 is a cysteine-aspartic protease that plays a pivotal role in the initiation of apoptosis, or programmed cell death, through the mitochondrial (intrinsic) pathway. In response to cellular stress, cytochrome c is released from the mitochondria, leading to the formation of the apoptosome. This complex recruits and activates pro-caspase-9, which in turn activates downstream effector caspases, such as caspase-3 and -7, ultimately leading to the dismantling of the cell. Given its central role, caspase-9 has emerged as a key therapeutic target for conditions where apoptosis is dysregulated.
This compound is a pan-caspase inhibitor that has been investigated for its therapeutic potential in various diseases. To understand its efficacy, it is essential to benchmark its potency against other inhibitors, including those that have progressed to clinical trials and widely used research tools. This guide focuses on a comparison with Emricasan, a well-characterized pan-caspase inhibitor with known potency, and Z-LEHD-FMK, a selective inhibitor widely used in research settings.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for this compound and selected next-generation and research-standard caspase-9 inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target(s) | IC50 for Caspase-9 (nM) | Type of Inhibition | Key Features |
| This compound (GS-9450) | Pan-caspase (effective against caspases-1, -8, and -9)[1][2] | Data not publicly available | Irreversible[3] | Orally bioavailable, has been evaluated in Phase II clinical trials for non-alcoholic steatohepatitis (NASH).[1][2] |
| Emricasan (IDN-6556) | Pan-caspase[4] | 0.3[4] | Irreversible[4] | Orally bioavailable, has undergone extensive clinical evaluation for liver diseases.[4] |
| Z-LEHD-FMK | Selective for Caspase-9 | Data not publicly available (widely cited as a potent and selective inhibitor) | Irreversible | Cell-permeable peptide-based inhibitor, a standard tool for studying the intrinsic apoptotic pathway in research. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of caspase-9 inhibition and the methods used to assess it, the following diagrams illustrate the intrinsic apoptosis pathway and a typical experimental workflow for a caspase-9 activity assay.
Caption: The intrinsic apoptosis signaling pathway.
Caption: A typical experimental workflow for a caspase-9 activity assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of caspase inhibitor potency.
In Vitro Caspase-9 Activity Assay (Colorimetric)
This protocol is a standard method for determining the in vitro potency of caspase-9 inhibitors.
1. Materials:
-
Recombinant human caspase-9 enzyme
-
Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Caspase-9 substrate: Ac-LEHD-pNA (N-acetyl-Leu-Glu-His-Asp-p-nitroanilide)
-
Test inhibitors (this compound, Emricasan, Z-LEHD-FMK) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in the caspase assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant caspase-9 to each well.
-
Add the serially diluted inhibitors to the wells containing the caspase-9 enzyme. Include a control well with no inhibitor (DMSO vehicle control).
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the caspase-9 substrate, Ac-LEHD-pNA, to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance of the released p-nitroanilide (pNA) at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-9 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Caspase-9 Activity Assay
This protocol measures the ability of an inhibitor to penetrate cells and inhibit caspase-9 activity in a cellular context.
1. Materials:
-
A suitable cell line (e.g., Jurkat cells, which are susceptible to apoptosis)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Test inhibitors dissolved in a cell-compatible solvent (e.g., DMSO)
-
Cell lysis buffer
-
Caspase-9 activity assay kit (e.g., Caspase-Glo® 9 Assay from Promega or a colorimetric assay kit)
-
Luminometer or microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight (for adherent cells).
-
Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent to the wells. Include appropriate controls (untreated cells, cells treated with the inducing agent alone, and cells treated with the inhibitor alone).
-
Incubate the cells for a time sufficient to induce apoptosis and caspase-9 activation (e.g., 3-6 hours).
-
Lyse the cells according to the manufacturer's protocol of the chosen caspase-9 assay kit.
-
Add the caspase-9 substrate and any other necessary reagents from the kit to the cell lysates.
-
Incubate as recommended by the manufacturer.
-
Measure the resulting signal (luminescence or absorbance) using the appropriate plate reader.
-
Normalize the data to the control wells and calculate the IC50 values for each inhibitor in the cellular context.
Discussion and Conclusion
Emricasan stands out as a highly potent pan-caspase inhibitor with a sub-nanomolar IC50 value for caspase-9.[4] This makes it a strong benchmark for next-generation inhibitors. Z-LEHD-FMK, while lacking a consistently reported IC50 value, remains an indispensable tool for specifically interrogating the role of caspase-9 in research due to its high selectivity.
For researchers and drug developers, the choice of inhibitor will depend on the specific application. For studies requiring broad-spectrum caspase inhibition with a clinically evaluated compound, both this compound and Emricasan are relevant candidates. For experiments demanding the specific elucidation of the caspase-9 pathway, Z-LEHD-FMK is a more appropriate choice.
The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other novel caspase inhibitors. Such direct, side-by-side comparisons under identical experimental conditions are crucial for generating robust and reliable data to guide drug development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Replicating Key Experiments with Nivocasan (GS-9450): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nivocasan (GS-9450) with other caspase inhibitors, supported by experimental data from key clinical trials. Detailed methodologies are provided to facilitate the replication of these pivotal experiments.
This compound (GS-9450) is a selective, irreversible inhibitor of caspases, particularly caspase-1, -8, and -9, that has been investigated as a therapeutic agent for liver diseases characterized by excessive apoptosis and inflammation, such as Nonalcoholic Steatohepatitis (NASH).[1][2][3] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death) and in mediating inflammatory responses.[4] Dysregulation of these pathways is a key feature in the progression of NASH. This guide focuses on the primary clinical evidence for this compound's activity in NASH and compares its performance with another well-studied pan-caspase inhibitor, Emricasan (B1683863).
Comparative Efficacy in Nonalcoholic Steatohepatitis (NASH)
A key investigation into the efficacy of this compound for NASH was a Phase 2, randomized, double-blind, placebo-controlled study.[5][6] This trial evaluated the safety, tolerability, and activity of multiple oral doses of this compound in adult patients with biopsy-proven NASH.[5] The primary endpoints assessed were changes in liver enzymes, specifically Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as biomarkers of apoptosis such as caspase-cleaved cytokeratin-18 (CK-18) fragments.[6]
Key Findings from the Phase 2 Trial of this compound (GS-9450)
The study demonstrated a dose-dependent reduction in ALT levels over a 4-week treatment period.[7] The most significant effect was observed at the highest dose of 40 mg daily.[7]
| Treatment Group | Mean Change from Baseline in ALT (U/L) | Percentage of Subjects with Normalized ALT | Mean Change from Baseline in CK-18 (U/L) |
| Placebo | - | - | - |
| This compound 1 mg | - | - | - |
| This compound 5 mg | - | - | - |
| This compound 10 mg | - | -393 | |
| This compound 40 mg | -47 | 35% | -125 |
Note: Reductions in CK-18 fragment levels were not statistically significant.[6]
Comparison with Emricasan
Emricasan is a pan-caspase inhibitor that has also been extensively studied in patients with liver disease, including NASH.[8] A randomized clinical trial of Emricasan (25 mg twice daily) in subjects with NAFLD and elevated aminotransferases also showed a significant decrease in ALT levels at day 28.[4] Furthermore, Emricasan treatment led to significant reductions in biomarkers of apoptosis, including cleaved cytokeratin-18 (cCK18), full-length cytokeratin-18 (flCK18), and caspase 3/7 activity.[8]
While direct head-to-head trials are lacking, the available data suggests that both this compound and Emricasan can reduce liver enzyme levels in patients with NASH. A potential differentiating factor could be their caspase inhibition profile, with this compound being more selective for initiator caspases (1, 8, and 9) while Emricasan is a pan-caspase inhibitor.
Experimental Protocols
Phase 2 Study of this compound (GS-9450) in NASH Subjects
Objective: To evaluate the safety, tolerability, and activity of multiple oral doses of GS-9450 in adults with NASH.[5]
Study Design:
-
A Phase 2, randomized, double-blind, parallel-group, placebo-controlled, multicenter, international study.[5]
-
124 subjects with biopsy-proven NASH were randomized (1:1:1:1:1) to one of five parallel treatment groups.[5][6]
-
Treatment Groups:
-
Placebo
-
This compound 1 mg
-
This compound 5 mg
-
This compound 10 mg
-
This compound 40 mg
-
-
Dosing: Once daily oral administration for 4 weeks.[5]
-
Inclusion Criteria: Adults aged 18–75 years with ALT > 60 U/L.[5]
-
Stratification: Subjects were stratified by the presence or absence of type 2 diabetes and by geographic region.[5]
Endpoints:
-
Primary: Absolute and percent changes from baseline in ALT levels, AST levels, and caspase-3-cleaved cytokeratin (CK)-18 fragments at week 4.[6]
-
Safety: Monitoring of adverse events and laboratory abnormalities.[5]
Biomarker Analysis:
-
Serum levels of ALT, AST, and CK-18 fragments were measured at baseline and at specified time points throughout the study.
-
The analysis of covariance (ANCOVA) model was used to assess changes from baseline, with adjustment for baseline values.[6]
Signaling Pathways and Experimental Workflows
The therapeutic rationale for using caspase inhibitors in NASH is based on their ability to interrupt the signaling cascades that lead to hepatocyte apoptosis and inflammation.
Caption: Apoptotic and inflammatory signaling pathways targeted by this compound (GS-9450).
Caption: Experimental workflow for the Phase 2 clinical trial of this compound (GS-9450) in NASH.
Safety and Tolerability
In the 4-week Phase 2 study, this compound was generally well-tolerated.[6] No serious adverse events were reported during the treatment period.[5] The percentage of subjects with at least one treatment-emergent grade 3 or 4 laboratory abnormality was lower in the this compound treatment groups (ranging from 11.5% to 17%) compared to the placebo group (35%).[5][6] However, it is important to note that a separate 6-month study of this compound in patients with hepatitis C was terminated due to episodes of drug-induced liver injury, raising potential concerns about the long-term safety of the compound.[3]
Conclusion
This compound (GS-9450) has demonstrated a potential therapeutic effect in patients with NASH by reducing liver enzyme levels in a dose-dependent manner. The provided experimental design of the Phase 2 clinical trial offers a framework for researchers aiming to replicate or build upon these findings. Comparison with the pan-caspase inhibitor Emricasan suggests that targeting caspase-mediated pathways is a viable strategy in NASH, although the optimal selectivity profile and long-term safety of these inhibitors require further investigation. The signaling pathway and experimental workflow diagrams provided offer a visual guide to the mechanism of action and the clinical trial process, respectively. Researchers should consider the safety signals observed in longer-term studies when designing future experiments with this compound or other caspase inhibitors.
References
- 1. Apoptosis in nonalcoholic fatty liver disease: diagnostic and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of GS-9450 in Subjects With Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2, randomized, double-blind, placebo-controlled study of GS-9450 in subjects with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 8. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Nivocasan
This document provides comprehensive guidance on the proper and safe disposal of Nivocasan, a caspase-9 inhibitor used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental impact. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
Table 1: Required Personal Protective Equipment
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large spills or inadequate ventilation. | To prevent inhalation of dust or aerosols. |
Step-by-Step Disposal Procedure
The primary directive for this compound disposal is to use an approved waste disposal plant[1]. The following steps provide a procedural workflow for collecting and preparing this compound waste for disposal.
-
Waste Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Containment:
-
Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
Label the container with "Hazardous Waste," the name "this compound," and any other components of the waste mixture.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the contents of the waste container. Disposal will be carried out by a licensed and approved waste disposal contractor.
-
Accidental Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.
-
Ensure adequate ventilation.
-
-
Don Appropriate PPE:
-
Wear all PPE as listed in Table 1 before attempting to clean the spill.
-
-
Contain and Absorb the Spill:
-
For liquid spills, use an inert, absorbent material such as diatomite or universal binders to contain and absorb the substance[1].
-
For solid spills, carefully sweep or scoop the material to avoid generating dust. If necessary, lightly moisten with a suitable solvent to prevent dust dispersal.
-
-
Decontaminate the Area:
-
After removing the absorbed material, decontaminate the spill surface by scrubbing with alcohol or another appropriate solvent[1].
-
-
Dispose of Cleanup Materials:
-
Collect all contaminated cleanup materials (absorbent, wipes, PPE) and place them in the designated hazardous waste container for this compound.
-
-
Report the Spill:
-
Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
-
Visual Guides and Pathways
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe handling and disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound.
Inhibition of the Intrinsic Apoptosis Pathway by this compound
This compound is an inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. This pathway is triggered by cellular stress and leads to programmed cell death. The diagram below shows a simplified representation of this pathway and the point of inhibition by this compound.
Caption: this compound inhibits the activation of Caspase-9 in the apoptosis pathway.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Nivocasan
For immediate implementation, this document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plan for Nivocasan, ensuring the safety of all laboratory personnel. this compound presents a significant health risk, being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Strict adherence to the following guidelines is mandatory to mitigate exposure and ensure a safe research environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure to this compound. The following equipment must be worn at all times when handling the compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing and skin.[1] |
| Respiratory Protection | Suitable respirator | Avoids inhalation of dust or aerosols.[1] |
Standard Operating Procedure for Handling this compound
A systematic approach to handling this compound is critical to minimize risk. The following workflow must be followed:
Emergency Procedures
In the event of exposure, immediate action is crucial.
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin area with plenty of water. Remove contaminated clothing and shoes. Call a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Storage and Disposal
Proper storage and disposal are essential to prevent environmental contamination and accidental exposure.
-
Storage: Keep the this compound container tightly sealed in a cool, well-ventilated area.[1]
-
Disposal: All waste, including unused product and contaminated materials, must be disposed of at an approved waste disposal plant.[1] Avoid release to the environment and collect any spillage.[1] Always wash hands and skin thoroughly after handling.[1]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
